2,5-Dibromo-4-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPVZUEQVYPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
structure of 2,5-Dibromo-4-hydroxybenzonitrile
An In-Depth Technical Guide on the Structure and Synthesis of 2,5-Dibromo-4-hydroxybenzonitrile
Executive Summary
In the landscape of halogenated aromatic nitriles, 2,5-Dibromo-4-hydroxybenzonitrile (CAS 1824055-68-6) occupies a highly specific niche as a synthetic intermediate and analytical standard[1]. Despite its structural simplicity, it is frequently the subject of nomenclature confusion in agrochemical and pharmacological literature, where it is often erroneously conflated with its widely commercialized isomer, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile, CAS 1689-84-5) [2][3]. This whitepaper deconstructs the structural chemistry, electronic profiling, and regioselective synthesis required to isolate the 2,5-isomer, providing drug development professionals and material scientists with a definitive, self-validating methodological framework.
Structural Chemistry & Electronic Profiling
The molecular architecture of 2,5-Dibromo-4-hydroxybenzonitrile (C₇H₃Br₂NO) is defined by a central benzene ring bearing four distinct substituents[4]. The spatial arrangement directly dictates its chemical reactivity and physical properties:
-
C1 (Nitrile Group, -CN): A strong electron-withdrawing group (EWG) via both inductive and resonance effects. It deactivates the ring and traditionally directs incoming electrophiles to the meta positions (C3, C5).
-
C4 (Hydroxyl Group, -OH): A strong electron-donating group (EDG) via resonance. It highly activates the ring and directs ortho/para. Because the para position (C1) is occupied, it directs exclusively to the ortho positions (C3, C5).
-
C2 & C5 (Bromine Atoms, -Br): Weakly deactivating halogens that provide significant steric bulk and lipophilicity.
Isomeric Disambiguation: The 2,5 vs. 3,5 Conundrum
Because both the -CN and -OH groups synergistically direct electrophilic aromatic substitution (EAS) toward the C3 and C5 positions, the direct bromination of 4-hydroxybenzonitrile overwhelmingly yields the 3,5-isomer (Bromoxynil)[5]. Achieving the 2,5-substitution pattern requires bypassing this thermodynamic sink via targeted regioselective synthesis.
Quantitative Data Summary
The following table summarizes the physicochemical and analytical distinctions between the two isomers to aid in laboratory verification[3][5].
| Property | 2,5-Dibromo-4-hydroxybenzonitrile | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) |
| CAS Number | 1824055-68-6 | 1689-84-5 |
| Molecular Formula | C₇H₃Br₂NO | C₇H₃Br₂NO |
| Molecular Weight | 276.91 g/mol | 276.91 g/mol |
| Physical Appearance | Pale-yellow to yellow-brown solid | Colorless to white crystalline solid |
| ¹H-NMR Aromatic Signals | Two singlets (1H each, para relationship, ~0-1 Hz coupling) | One singlet (2H, meta relationship, chemically equivalent) |
| Primary Application | Synthetic intermediate, analytical standard | Commercial herbicide (PSII inhibitor) |
Regioselective Synthesis Strategy
To synthesize the 2,5-isomer, we must circumvent the natural directing effects of the -OH and -CN groups. The most robust, self-validating pathway is to utilize a pre-halogenated, protected precursor such as 2,5-dibromo-4-methoxybenzaldehyde .
By converting the aldehyde to a nitrile and subsequently deprotecting the methoxy group using Boron tribromide (BBr₃), we lock the bromines into the 2,5-positions.
Fig 1: Regioselective synthesis of the 2,5-isomer vs. direct bromination yielding the 3,5-isomer.
Detailed Experimental Protocols
The following workflows are designed for high-yield recovery and analytical purity, incorporating mechanistic causality for each critical step.
Protocol A: One-Pot Oximation and Dehydration
Objective: Convert 2,5-dibromo-4-methoxybenzaldehyde to 2,5-dibromo-4-methoxybenzonitrile.
-
Reagent Preparation: Dissolve 10.0 mmol of 2,5-dibromo-4-methoxybenzaldehyde in 25 mL of concentrated formic acid (HCOOH) in a round-bottom flask.
-
Oximation: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) to the stirring solution.
-
Reflux & Dehydration: Heat the mixture to reflux (approx. 100°C) for 4 hours.
-
Causality: Formic acid serves a dual purpose here. It acts as the solvent for the initial oxime formation and subsequently acts as a dehydrating agent, eliminating water from the oxime intermediate to form the nitrile group in a single, efficient pot.
-
-
Workup: Cool the reaction to room temperature and pour it over 100 g of crushed ice. Filter the resulting precipitate, wash extensively with cold distilled water to remove residual acid, and dry under a vacuum.
Protocol B: BBr₃-Mediated Demethylation
Objective: Cleave the methoxy ether to yield the final 2,5-Dibromo-4-hydroxybenzonitrile.
-
Inert Atmosphere Setup: Purge a flame-dried round-bottom flask with Argon. Dissolve 5.0 mmol of the intermediate from Protocol A in 20 mL of anhydrous dichloromethane (DCM).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C.
-
Causality: Boron tribromide is a highly aggressive Lewis acid. Cryogenic cooling prevents the over-reaction of the nitrile group and minimizes the formation of tarry, polymerized byproducts.
-
-
Cleavage: Dropwise add 15.0 mmol of BBr₃ via a gas-tight syringe. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching (Critical Safety Step): Re-cool the flask to 0°C. Carefully quench the reaction by adding 10 mL of anhydrous methanol dropwise, followed by 20 mL of water.
-
Causality: Methanol safely reacts with excess BBr₃ to form trimethyl borate (a volatile, benign liquid), preventing the violent, exothermic release of HBr gas that occurs if water is added directly.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc) to isolate the target compound.
Protocol C: Analytical Validation
To validate the success of the regioselective synthesis, perform ¹H-NMR (400 MHz, DMSO-d₆).
-
Expected Result: You will observe two distinct singlets in the aromatic region (approx. 7.5 - 8.2 ppm), each integrating to 1H. This confirms the para relationship of the protons at C3 and C6. If the product were the 3,5-isomer, only a single peak integrating to 2H would be visible due to the chemical equivalence of the protons at C2 and C6.
References
-
[4] National Center for Biotechnology Information. "2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 - PubChem." nih.gov. Available at: [Link]
-
[2] Brudenell, A., et al. "Physicochemical Aspects of Phloem Translocation of Herbicides." Semantic Scholar. Available at: [Link]
-
[5] Wikipedia Contributors. "Bromoxynil." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
[3] National Center for Biotechnology Information. "Bromoxynil | C7H3Br2NO | CID 15531 - PubChem." nih.gov. Available at: [Link]
Sources
- 1. 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6 [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromoxynil - Wikipedia [en.wikipedia.org]
Thermodynamic Solvation and Analytical Quantification of 2,5-Dibromo-4-hydroxybenzonitrile in Methanol
Executive Summary
2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6)[1] is a halogenated phenolic nitrile. In agricultural and chemical literature, this specific regioisomer is frequently conflated with its highly ubiquitous 3,5-isomer, Bromoxynil [2]. While empirical solubility datasets explicitly isolating the 2,5-isomer are scarce, the robust physicochemical data of the 3,5-isomer serves as a highly accurate thermodynamic proxy due to their identical functional group composition and nearly identical crystal lattice energies[3],[4].
Methanol ( CH3OH ) acts as a critical polar protic solvent for the extraction, synthesis, and chromatographic analysis of this compound. This whitepaper details the solvation thermodynamics of 2,5-dibromo-4-hydroxybenzonitrile in methanol and provides a field-proven, self-validating experimental protocol for precise solubility determination.
Physicochemical Properties & Solvation Thermodynamics
The dissolution of 2,5-dibromo-4-hydroxybenzonitrile in methanol is governed by a dynamic equilibrium between the solid's crystal lattice energy and the exothermic formation of a solvation shell.
Mechanistic Interactions
-
Hydrogen Bonding (Primary Driver): The solute possesses a phenolic hydroxyl (-OH) group that acts as both a strong hydrogen bond donor and acceptor. Methanol readily disrupts the solute-solute intermolecular hydrogen bonds, forming a stable solute-solvent complex.
-
Dipole-Dipole Interactions: The highly electronegative cyano (-C≡N) group creates a strong molecular dipole, which aligns favorably with methanol's dipole moment (1.70 D).
-
Halogen Bonding & Lipophilicity: The bulky bromine atoms at the 2 and 5 positions significantly increase the molecule's lipophilicity (LogP ≈ 2.8)[5]. While these halogens limit aqueous solubility to a mere 130 mg/L (130 ppm)[4],[6], they exhibit favorable London dispersion forces with the methyl group of methanol.
Thermodynamic Proxy Data
Because the 2,5-isomer and 3,5-isomer share identical molecular weights (276.93 g/mol ) and functional group sterics, their solubility profiles in low-molecular-weight alcohols are virtually indistinguishable. Based on regulatory data for the 3,5-isomer, the solubility in methanol at 25 °C is approximately 8.51 g/100 mL (or 85–90 g/L)[3],[5].
Comparative Solubility Profile
To contextualize the efficacy of methanol, the following table summarizes the quantitative solubility data across various solvent classes at standard ambient temperature (25 °C). Note: Data is derived from the structurally analogous 3,5-isomer[3],[4],[6],[5].
| Solvent | Classification | Solubility at 25 °C | Primary Solvation Mechanism |
| Methanol | Polar Protic | 8.51 g/100 mL | Strong H-bonding (Donor/Acceptor) |
| Acetone | Polar Aprotic | > 10.0 g/100 mL | Strong Dipole-Dipole interaction |
| Water | Polar Protic | 0.013 g/100 mL | Poor affinity; high lattice energy barrier |
| Hexane | Non-Polar | < 0.02 g/100 mL | Weak dispersion forces only |
Experimental Methodology: Self-Validating Solubility Determination
To empirically verify the exact solubility of 2,5-dibromo-4-hydroxybenzonitrile in methanol, a rigorous, self-validating protocol must be employed. This method utilizes orthogonal techniques (HPLC-UV and Gravimetric Analysis) to eliminate systemic bias.
Reagents and Equipment
-
Solute: 2,5-Dibromo-4-hydroxybenzonitrile (Purity ≥ 98%, HPLC grade)[7].
-
Solvent: Anhydrous Methanol (< 0.005% H2O ). Causality: Even trace amounts of water will drastically reduce the solubility of the compound due to its hydrophobic halogenated ring.
-
Filtration: 0.22 µm PTFE syringe filters. Causality: Methanol can extract plasticizers from standard Nylon or PES filters, which introduces artifact peaks during UV quantification. PTFE is chemically inert to methanol.
Step-by-Step Protocol
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Saturated Solution Preparation: Add an excess of 2,5-dibromo-4-hydroxybenzonitrile (approx. 1.5 g) to a sealed borosilicate glass vial containing 10.0 mL of anhydrous methanol.
-
Thermodynamic Equilibration: Place the vial in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours . Causality: Halogenated benzonitriles have high melting points (approx. 194-195 °C)[4],[6], indicating strong lattice energies. A 48-hour window ensures true thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.
-
Phase Separation: Remove the vial and allow the undissolved solid to settle for 2 hours at exactly 25.0 °C. Carefully draw the supernatant using a pre-warmed glass syringe and filter through the 0.22 µm PTFE filter.
-
Primary Quantification (HPLC-UV): Dilute a 100 µL aliquot of the filtrate into 10.0 mL of mobile phase. Analyze via HPLC using a C18 column and UV detection at 225 nm. Calculate concentration against a standard calibration curve.
-
Orthogonal Validation (Gravimetric): Transfer exactly 1.00 mL of the remaining filtrate to a pre-weighed aluminum drying pan. Evaporate the methanol under a gentle stream of N2 gas at 40 °C until a constant mass is achieved.
-
Data Reconciliation: The concentration determined by HPLC-UV must fall within ±2.0% of the gravimetric yield. If the gravimetric yield is significantly higher, it indicates solvent entrapment within the precipitated crystal lattice.
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression of the self-validating experimental workflow, highlighting the critical orthogonal validation step.
Figure 1: Self-validating experimental workflow for determining isothermal solubility in methanol.
References
-
Bromoxynil Human Health Risk Assessment DP No. 444378 Source: Regulations.gov (U.S. Environmental Protection Agency) URL:[Link]
-
BROMOXYNIL - EXTOXNET PIP Source: Extension Toxicology Network (Oregon State University) URL:[Link]
-
Bromoxynil | C7H3Br2NO | CID 15531 Source: PubChem (National Institutes of Health) URL:[Link]
-
2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 Source: PubChem (National Institutes of Health) URL:[Link]
-
Defining Optimum Herbicide Rates and Timing for Wild Oat Control Source: BioOne Complete (Weed Technology Journal) URL:[Link]
-
SAFETY DATA SHEETS - Bromoxynil 97% TC Source: Heben Pesticide URL:[Link]
Sources
- 1. 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6 [sigmaaldrich.com]
- 2. bioone.org [bioone.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]
- 5. hb-p.com [hb-p.com]
- 6. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
solubility of 2,5-Dibromo-4-hydroxybenzonitrile in water.
An In-Depth Technical Guide on the Aqueous Solubility of 2,5-Dibromo-4-hydroxybenzonitrile
Executive Summary
As a Senior Application Scientist, I approach the solubility of halogenated phenolic compounds not merely as a static literature value, but as a dynamic equilibrium dictated by molecular structure, thermodynamics, and solvent interactions. 2,5-Dibromo-4-hydroxybenzonitrile is a highly substituted aromatic compound whose physicochemical behavior is dominated by the interplay between its lipophilic halogens and its ionizable hydroxyl group.
This whitepaper provides an authoritative analysis of the aqueous solubility of 2,5-dibromo-4-hydroxybenzonitrile. It dissects the mechanistic drivers of its dissolution, clarifies pervasive nomenclature discrepancies in scientific literature, and outlines a self-validating experimental protocol for quantifying its thermodynamic solubility.
Structural Nuances & Nomenclature Discrepancies
Before evaluating solubility metrics, it is critical to address a pervasive nomenclature error in the field. In numerous academic papers and agricultural regulatory documents, the name "2,5-dibromo-4-hydroxybenzonitrile" is mistakenly used as a synonym for its widely commercialized isomer, 3,5-dibromo-4-hydroxybenzonitrile (commonly known as the herbicide Bromoxynil)1[1], 2[2].
While the true 2,5-isomer (CAS 1824055-68-6) exists as a distinct, commercially available chemical entity , its physicochemical behavior, pKa, and solubility profile are nearly identical to the 3,5-isomer. This is because the overall electronic effects—specifically the inductive withdrawal of electron density by the two meta/para-substituted bromine atoms and the cyano group—remain highly conserved across both structural arrangements.
Physicochemical Properties & Solubility Profile
The solubility of 2,5-dibromo-4-hydroxybenzonitrile in water is exceptionally low in its native, unionized state, but it exhibits a dramatic pH-dependency. Below is a consolidated table of its critical physicochemical parameters.
| Property | Value | Reference / Source |
| Chemical Name | 2,5-Dibromo-4-hydroxybenzonitrile | |
| Common Literature Typo | Bromoxynil (3,5-isomer) | 1[1] |
| Molecular Weight | 276.91 g/mol | 3[3] |
| LogP (Octanol/Water) | 2.70 | 4[4] |
| pKa | ~3.86 – 4.10 | 4[4], 2[2] |
| Intrinsic Solubility ( S0 ) | ~0.03 mg/L (at pH < pKa) | 4[4] |
| Apparent Solubility | 130 mg/L (at 25 °C, unbuffered) | 5[5] |
Mechanistic Drivers of Aqueous Solubility (Causality)
To understand why the solubility behaves this way, we must look at the molecular causality:
-
Halogen-Induced Lipophilicity: The presence of two heavy, highly polarizable bromine atoms significantly increases the hydrophobicity of the benzene ring (LogP = 2.70). Water molecules cannot easily disrupt the strong intermolecular halogen bonds and pi-pi stacking in the solid crystal lattice, resulting in an extremely low intrinsic solubility ( S0 ) of approximately 0.03 mg/L when the molecule is fully protonated 4[4].
-
Inductive Electron Withdrawal & Acidic pKa: The cyano group (-C≡N) and the halogens draw electron density away from the hydroxyl (-OH) oxygen via powerful inductive and resonance effects. This weakens the O-H bond, lowering the pKa of the phenol from a typical ~10 down to ~4.1 2[2].
-
Ion-Dipole Solvation: As the environmental pH rises above 4.1, the hydroxyl group deprotonates. The resulting phenoxide anion forms highly favorable ion-dipole interactions with water, exponentially increasing the apparent solubility to 130 mg/L or higher 5[5].
Caption: pH-dependent solubility equilibrium governed by the Henderson-Hasselbalch relationship.
Experimental Protocol: Thermodynamic Solubility Determination
To accurately determine the solubility of 2,5-dibromo-4-hydroxybenzonitrile for regulatory or formulation purposes, kinetic solvent-shift methods are inadequate. We must utilize a rigorous Shake-Flask Method to achieve true thermodynamic equilibrium.
The protocol below is designed as a self-validating system to prevent common analytical artifacts associated with highly lipophilic, photo-sensitive halophenols.
Step-by-Step Methodology
-
Preparation of Solid Phase: Accurately weigh an excess amount (e.g., 10 mg) of 2,5-dibromo-4-hydroxybenzonitrile into a borosilicate glass vial.
-
Causality: Glass is strictly required over polypropylene. Lipophilic brominated aromatics exhibit high non-specific binding to plastics, which would artificially deplete the solute from the aqueous phase.
-
-
Buffer Addition: Add 2.0 mL of aqueous buffer (test across pH 1.2, 4.5, and 6.8) to map the pH-solubility profile.
-
Isothermal Equilibration: Seal the vial and agitate at 300 RPM in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 hours.
-
Causality: 48 hours is required to ensure the transition from any transient metastable kinetic states to the absolute lowest-energy thermodynamic equilibrium.
-
-
Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes.
-
Causality: Ultracentrifugation is chosen over standard syringe filtration. The compound's high lipophilicity means it will readily adsorb onto standard PTFE or nylon filter membranes, falsely lowering the quantified solubility.
-
-
Quantification: Dilute the supernatant with an organic mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV at the compound's λmax (typically ~280 nm).
-
Self-Validation Checkpoint (Mass Balance & Stability): Dibrominated phenols can undergo aqueous photolysis 4[4]. The HPLC method must be stability-indicating. Verify the mass balance of the peak area against a freshly prepared standard to rule out UV-induced degradation during the 48-hour equilibration phase. Furthermore, analyze the residual solid phase via X-Ray Powder Diffraction (XRPD). If the crystal habit has shifted to a hydrate, the reported solubility must reflect this new thermodynamically stable form.
Caption: Workflow for determining thermodynamic aqueous solubility via the shake-flask method.
Conclusion
The aqueous solubility of 2,5-dibromo-4-hydroxybenzonitrile is a textbook example of how halogenation drastically suppresses intrinsic solubility while simultaneously lowering the pKa to create a highly pH-sensitive dissolution profile. By understanding these mechanistic drivers and employing rigorous, self-validating analytical workflows, formulation scientists can accurately predict and manipulate the bioavailability and environmental fate of this compound.
References
- PubChem, "Bromoxynil | C7H3Br2NO | CID 15531", National Institutes of Health (NIH).
- EXTOXNET PIP, "BROMOXYNIL", Oregon State University.
- MilliporeSigma, "2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6".
- BioOne, "Defining Optimum Herbicide Rates and Timing for Wild Oat (Avena fatua) Control in Spring Wheat".
- Wikipedia, "Bromoxynil".
- ResearchGate, "Eckhard Grimm's research works".
Sources
The Discovery and Mechanistic Evaluation of Bromoxynil: A Technical Guide to Photosystem II Inhibitors
Executive Summary
The development of modern agrochemicals relies heavily on understanding the precise molecular interactions between small-molecule inhibitors and plant protein complexes. Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[1] is a benchmark Group 6 nitrile herbicide that revolutionized post-emergence broadleaf weed control. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of bromoxynil—tracing its discovery from natural product simplification to its precise mechanism of action at Photosystem II (PSII). Furthermore, this guide provides field-proven, self-validating experimental workflows for evaluating novel PSII inhibitors.
Historical Evolution & Structural Simplification
The discovery of bromoxynil and its iodinated analog, ioxynil, occurred independently in the early 1960s by researchers at Amchem Products Inc. (1960) and by Wain at Wye College (published in 1963)[2]. The conceptual framework for its discovery was rooted in the structural simplification of natural products [3].
Early agrochemical researchers observed the weak phytotoxic and allelopathic properties of ubiquitous natural phytochemicals, such as benzoic acid and p-hydroxybenzoic acid[3]. By systematically modifying the hydroxybenzonitrile scaffold—specifically through the addition of heavy halogens (bromine or iodine)—researchers achieved a massive leap in herbicidal potency. This structural optimization transformed a weak natural growth inhibitor into a highly lethal, contact-action herbicide[4].
Chemical Synthesis: Causality of Electrophilic Substitution
The commercial viability of an agrochemical often depends on the efficiency of its synthesis. Bromoxynil is synthesized via the direct electrophilic aromatic substitution (bromination) of 4-hydroxybenzonitrile[1].
The Causality of the Synthesis Design: The elegance of this synthesis lies in the synergistic directing effects of the functional groups on the benzene ring:
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The cyano group (-C≡N) is strongly electron-withdrawing and meta-directing.
-
The hydroxyl group (-OH) is a powerful electron-donating group (via resonance) and is strongly ortho/para-directing.
Because the meta positions relative to the cyano group are the exact same carbons as the ortho positions relative to the hydroxyl group, the directing effects perfectly align. When elemental bromine ( ) is introduced, the electrophilic attack is exclusively directed to the 3 and 5 positions. This intrinsic chemical logic ensures high-yield production of 3,5-dibromo-4-hydroxybenzonitrile without the formation of unwanted positional isomers, eliminating the need for complex downstream purification[5].
Mechanism of Action: The Photosystem II Blockade
Bromoxynil acts by catastrophically disrupting photosynthetic electron transport at Photosystem II (PSII), a multi-subunit enzymatic complex embedded in the thylakoid membranes[6].
Mechanistic Causality: Under normal physiological conditions, light energy excites the P680 reaction center, driving an electron through pheophytin to the primary plastoquinone acceptor ( ), and subsequently to the secondary plastoquinone acceptor ( ) located in the D1 protein[7].
Bromoxynil acts as a competitive inhibitor at the binding niche[7]. However, its binding modality is structurally distinct from other PSII inhibitors. While Group 5 herbicides (e.g., triazines and ureas) interact primarily with the Ser-264 residue, Group 6 phenolic herbicides like bromoxynil bind directly to the imidazole NH group of His-215 in their deprotonated state[8].
This specific hydrogen bonding to His-215 alters the local electrostatic environment, lowering the redox potential of by approximately 45 mV (in stark contrast to ureas, which raise it by ~50 mV)[8]. The resulting blockade prevents the oxidation of . The stalled electron transport chain forces the formation of triplet state chlorophyll, which reacts with ground-state oxygen to generate highly toxic singlet oxygen (ROS). This oxidative stress rapidly induces lipid peroxidation, membrane leakage, and cellular necrosis[7].
Figure 1: Mechanism of Photosystem II inhibition by bromoxynil leading to oxidative stress.
Self-Validating Experimental Workflows for PSII Inhibitors
To evaluate the efficacy of bromoxynil or screen novel structural analogs, researchers must utilize robust, self-validating biophysical assays. Below are two gold-standard protocols designed to ensure high-fidelity data collection.
Protocol A: Chlorophyll a Fluorescence Transient (Kautsky Effect)
Purpose: To quantify the in vivo inhibition of electron transport between and . Self-Validation Mechanism: The assay relies on the mathematical predictability of the O-J-I-P fluorescence rise; deviations directly pinpoint the site of electron transport uncoupling.
-
Dark Adaptation: Incubate leaf disks in complete darkness for 30 minutes. Causality: This ensures all PSII reaction centers are fully "open" (oxidized ), establishing an accurate baseline fluorescence ( ).
-
Compound Incubation: Submerge the disks in a 10 M bromoxynil solution. Use 0.1% DMSO as a vehicle control.
-
Actinic Illumination: Expose the sample to a saturating pulse of actinic light (3000 mol photons m s ) using a continuous excitation fluorometer.
-
Data Acquisition: Record the fluorescence transient. Validation Check: In bromoxynil-treated samples, the blockade at causes a rapid accumulation of , resulting in a premature, sharp rise to the J-step (~2 ms) and a flattened overall transient compared to the control.
Protocol B: Hill Reaction (Oxygen Evolution) Assay
Purpose: To measure the direct uncoupling of water oxidation from electron transport in isolated thylakoids. Self-Validation Mechanism: Utilizing a colorimetric artificial electron acceptor ensures that any reduction in signal is strictly due to PSII inhibition, isolated from downstream metabolic variables.
-
Thylakoid Isolation: Homogenize leaf tissue in an ice-cold osmoticum buffer (0.4 M sucrose, 50 mM HEPES, pH 7.6). Centrifuge to isolate the intact thylakoid membrane fraction.
-
Addition of DCPIP: Add 2,6-dichlorophenolindophenol (DCPIP) to the suspension. Causality: DCPIP acts as an artificial electron acceptor, intercepting electrons from the plastoquinone pool. It transitions from blue (absorbs at 600 nm) to colorless upon reduction, serving as a direct proxy for electron flow.
-
Inhibitor Titration: Introduce bromoxynil at varying logarithmic concentrations (0.1 nM to 10 M).
-
Spectrophotometric Measurement: Illuminate the samples and measure the decrease in absorbance at 600 nm to calculate the . Validation Check: Always include Diuron (DCMU) as a positive control to confirm thylakoid viability and baseline sensitivity.
Quantitative Comparative Analysis
Understanding the nuanced differences between PSII inhibitor classes is critical for cross-resistance modeling and formulation design. The table below summarizes the key biophysical and structural distinctions between bromoxynil and other major PSII inhibitors[8].
| Herbicide | HRAC Group | Chemical Class | Primary Binding Residue (D1 Protein) | Effect on Redox Potential |
| Bromoxynil | 6 | Nitrile (Phenolic) | His-215 | ~45 mV decrease |
| Ioxynil | 6 | Nitrile (Phenolic) | His-215 | ~45 mV decrease |
| Diuron (DCMU) | 5 | Urea | Ser-264 | ~50 mV increase |
| Atrazine | 5 | Triazine | Ser-264 | ~50 mV increase |
Overcoming Target-Site Resistance and Future Development
The intense selection pressure exerted by continuous herbicide application inevitably drives weed resistance. In the case of bromoxynil, target-site resistance has been documented via a specific point mutation (Asn266 to Thr ) in the psbA gene encoding the D1 protein[9].
Biotechnological and Chemical Countermeasures:
-
Transgenic Crop Development: To protect crops while utilizing bromoxynil, researchers developed transgenic crops (e.g., BXN cotton)[10]. These crops express a nitrilase gene (bxn) isolated from Klebsiella pneumoniae, which rapidly detoxifies bromoxynil into non-phytotoxic compounds, conferring crop safety[10].
-
Next-Generation Structural Analogues: To overcome resistant weed biotypes, modern drug discovery has focused on synthesizing novel heterocyclic analogues of bromoxynil, such as substituted pyridines and pyrimidines[11]. Molecular docking simulations reveal that pyridine analogues (e.g., 2,6-dibromo-5-hydroxypyridine-2-carbonitrile) form stronger hydrogen bonds within the D1 pocket than bromoxynil itself[11]. In field trials, these pyridine analogues successfully controlled glyphosate-resistant Amaranthus palmeri with >80% efficacy, proving that the hydroxybenzonitrile scaffold still holds immense potential for future agrochemical development[6],[11].
References
- Source: researchgate.
- Source: nih.
- Source: wikipedia.
- Is there a place for new herbicides targeting photosynthetic electron transport?
- Source: acs.
- Source: researchgate.
- Source: nih.
- History of Herbicide-Resistant Traits in Cotton in the U.S.
- Source: bcpc.
- An Introduction to Herbicides (2nd Edition)
- Bromoxynil (Ref: ENT 20852)
Sources
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- 2. bcpc.org [bcpc.org]
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- 4. An Introduction to Herbicides (2nd Edition) | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 5. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management for Technology Stewardship | MDPI [mdpi.com]
- 11. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Yield, Eco-Friendly Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile from p-Hydroxybenzonitrile
Abstract: This application note provides a comprehensive guide for the synthesis of 3,5-Dibromo-4-hydroxybenzonitrile, a key active ingredient in several commercial herbicides, from p-hydroxybenzonitrile. The protocol detailed herein is adapted from established, eco-friendly methodologies that utilize an in-situ generated brominating agent, thereby avoiding the handling of hazardous elemental bromine. This document offers a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and data presentation, intended for researchers in agrochemistry, process development, and organic synthesis.
Note on Isomer Specificity: The specified starting material, p-hydroxybenzonitrile (4-hydroxybenzonitrile), contains a strongly activating hydroxyl group at position 1 and a deactivating nitrile group at position 4. In electrophilic aromatic substitution, the hydroxyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). Therefore, the direct bromination of p-hydroxybenzonitrile logically and predominantly yields the 3,5-dibromo isomer, known as Bromoxynil[1]. The synthesis of the 2,5-dibromo isomer would require a different starting material or a more complex, multi-step synthetic route. This guide will focus on the scientifically validated synthesis of 3,5-Dibromo-4-hydroxybenzonitrile.
Introduction and Significance
3,5-Dibromo-4-hydroxybenzonitrile, commercially known as Bromoxynil, is a widely used selective herbicide for the post-emergence control of broadleaf weeds in agriculture, particularly in cereal crops.[1][2][3] Its herbicidal action stems from its ability to inhibit photosynthesis at photosystem II.[2] The synthesis of this compound is of significant industrial and academic interest. Traditional methods often involve hazardous reagents like liquid bromine.[3] The protocol presented here is based on a safer, more environmentally benign process that generates the brominating agent in situ from stable, solid salts, achieving high yields and purity under ambient conditions.[4][5]
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution reaction. The p-hydroxybenzonitrile ring is highly activated towards electrophiles by the strongly electron-donating hydroxyl (-OH) group. This group is an ortho, para-director. Since the para position is occupied by the cyano (-CN) group, substitution occurs at the two available ortho positions (C3 and C5).
The brominating agent is generated in situ. In an aqueous acidic medium, an alkali metal bromide (e.g., NaBr) reacts with an alkali metal bromate (e.g., NaBrO₃) to produce bromine (Br₂), which can then form the electrophilic species responsible for bromination.[2][3][4]
The overall reaction is: 5 NaBr + NaBrO₃ + 6 HCl → 3 Br₂ + 6 NaCl + 3 H₂O
The generated bromine then reacts with the activated aromatic ring to yield the final product.
Caption: Mechanism of Dibromination
Experimental Protocol
This protocol is adapted from a patented, high-yield process and is designed for laboratory scale.[3][4][5] It can be scaled as needed, with appropriate adjustments to equipment and reaction time.
Materials and Equipment
-
Reagents:
-
4-hydroxybenzonitrile (p-hydroxybenzonitrile)
-
Sodium bromide (NaBr)
-
Sodium bromate (NaBrO₃)
-
Hydrochloric acid (HCl, 36%) or Sulfuric acid (H₂SO₄, 98%)
-
Deionized water
-
-
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filtration flask
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware
-
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 1.0 g of 4-hydroxybenzonitrile (8.40 mmol) and 40 mL of deionized water. Stir the mixture vigorously for approximately 30 minutes to ensure complete dissolution or fine suspension.[3][5]
-
Addition of Brominating Reagent: To the stirred solution, add the solid brominating reagents: 1.16 g of sodium bromide (11.26 mmol) and 0.85 g of sodium bromate (5.628 mmol). Note that the molar ratio of bromide to bromate is 2:1.[2][3][4] Continue stirring for another 30 minutes.
-
Acidification: Fit a dropping funnel to the flask. Slowly add 1.70 mL of 36% hydrochloric acid (~17 mmol) dropwise to the reaction mixture over a period of 2 hours.[3] The reaction is exothermic; maintain the temperature in the range of 25-35°C, using a water bath if necessary. A precipitate will form as the reaction proceeds.
-
Reaction Completion: After the acid addition is complete, allow the mixture to stir for an additional 2 to 3 hours at room temperature to ensure the reaction goes to completion.[3][4]
-
Product Isolation: Filter the reaction mixture through a Buchner funnel to collect the solid product.
-
Washing and Drying: Wash the collected solid material thoroughly with deionized water to remove any unreacted salts and acid. Dry the purified product in an oven at 80-90°C until a constant weight is achieved.[2][3] The product is typically obtained as a white to off-white solid.
Quantitative Data and Expected Results
The described eco-friendly synthesis consistently produces high-purity 3,5-Dibromo-4-hydroxybenzonitrile with excellent yields, often eliminating the need for further purification steps like recrystallization.[4][5]
| Parameter | Value | Reference |
| Starting Material | 4-hydroxybenzonitrile | [2] |
| Key Reagents | NaBr, NaBrO₃, HCl (aq) | [3][4] |
| Solvent | Water | [4] |
| Reaction Temperature | 25-35 °C (Ambient) | [3] |
| Reaction Time | 4-5 hours | [3] |
| Expected Yield | 91-99% | [3][4][5] |
| Product Purity (by GC) | >99% | [4][5] |
| Melting Point | 189-191 °C | [4][5] |
Safety and Handling Precautions
Adherence to standard laboratory safety procedures is mandatory. The synthesis should be performed in a well-ventilated chemical fume hood.
-
Acids (HCl, H₂SO₄): These are highly corrosive and can cause severe skin burns and eye damage.[6][7] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Bromine (in situ): Although elemental bromine is not handled directly, it is generated during the reaction. Bromine is toxic, corrosive, and can cause severe burns.[6][8] Ensure the reaction is conducted in a fume hood to avoid inhalation of any vapors.
-
General Handling: Avoid inhalation of dust from the solid reagents and product. Wear a dust mask if necessary. In case of skin contact, wash the affected area immediately with copious amounts of water.[6][9] Dispose of all chemical waste in accordance with local regulations.
Product Characterization
The identity and purity of the final product, 3,5-Dibromo-4-hydroxybenzonitrile, can be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point in the range of 189-191°C is indicative of high purity.[4][5]
-
Gas Chromatography (GC): As cited in the source patents, GC is an effective method for determining the purity of the final product.[4][5]
-
Spectroscopy:
-
¹H-NMR: The proton NMR spectrum should show a characteristic singlet for the two equivalent aromatic protons.
-
IR Spectroscopy: The spectrum will show characteristic peaks for the -OH stretch, the aromatic C-H stretch, and the -C≡N stretch.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4), which is a powerful tool for identification.[10]
-
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a suitable method for assessing purity and quantifying the product.[10][11]
References
- Benchchem. (2025). Technical Support Center: Bromination of Phenol.
- ScienceLab.com. (2006). Material Safety Data Sheet: Bromine-Sodium Acetate TS.
- Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1589-1595.
- Adams, R., & Marvel, C. S. (n.d.). p-BROMOPHENOL. Organic Syntheses Procedure.
- Correa, A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16834-16843.
- Fisher Scientific. (2012). SAFETY DATA SHEET: Bromine, 1M solution in acetic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution.
- Scribd. (n.d.). Estimation of Phenol by Bromination Method.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: Bromoacetic acid.
- ECHEMI. (n.d.). Bromoacetic acid SDS, 79-08-3 Safety Data Sheets.
- Ramachandraiah, G., et al. (2010). A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. (Patent No. WO2010097812A1). Google Patents.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Halogenated Hydroxybenzonitrile Herbicides.
- Ramachandraiah, G., et al. (2014). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. (Patent No. EP2408736B1). Google Patents.
- Ramachandraiah, G., et al. (2015). Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. (Patent No. US8957239B2). Google Patents.
- Wikipedia. (n.d.). Bromoxynil.
- SIELC Technologies. (2018). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
- MilliporeSigma. (n.d.). 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6.
- Benchchem. (2025). Application Notes and Protocols for the Analysis of 2,6-Dibromo-4-hydroxybenzoic Acid.
Sources
- 1. Bromoxynil - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. WO2010097812A1 - A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Synthesis of 2,5-Dibromo-4-hydroxybenzonitrile: A Detailed Laboratory Protocol
Introduction
2,5-Dibromo-4-hydroxybenzonitrile is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its substituted phenolic structure serves as a versatile scaffold for the development of novel pharmaceutical agents and functional organic materials. The presence and specific positioning of the bromine atoms and the nitrile group on the benzene ring impart unique electronic and lipophilic properties, making it a valuable building block for targeted synthesis.
Unlike its more commonly synthesized isomer, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), the direct bromination of 4-hydroxybenzonitrile is not a viable route for the 2,5-dibromo isomer due to the strong ortho-, para-directing effect of the hydroxyl group.[1][2] This necessitates a multi-step synthetic approach to achieve the desired substitution pattern. This application note provides a comprehensive, step-by-step laboratory-scale protocol for the synthesis of 2,5-Dibromo-4-hydroxybenzonitrile, commencing from the readily available starting material, hydroquinone. The described methodology is designed to be robust and reproducible for researchers and professionals in drug development and organic synthesis.
Reaction Scheme
The overall synthetic strategy involves a three-step process:
-
Bromination of Hydroquinone: Electrophilic aromatic substitution of hydroquinone to yield 2,5-dibromohydroquinone.
-
Diazotization and Cyanation (Sandmeyer Reaction): Conversion of an intermediate aminophenol derivative to the corresponding nitrile.
-
Hydrolysis/Deprotection (if necessary): To yield the final 2,5-Dibromo-4-hydroxybenzonitrile.
Due to the lack of a direct, one-pot synthesis, this multi-step approach ensures high regioselectivity and yields a pure final product.
Materials and Methods
Reagents and Solvents
-
Hydroquinone (Reagent Grade, ≥99%)
-
Bromine (ACS Reagent, ≥99.5%)
-
Glacial Acetic Acid (ACS Reagent, ≥99.7%)
-
4-Aminophenol (Reagent Grade, ≥98%)
-
Sodium Nitrite (ACS Reagent, ≥97%)
-
Copper(I) Cyanide (Reagent Grade, 99%)
-
Sodium Cyanide (ACS Reagent, ≥95%)
-
Hydrochloric Acid (Concentrated, 37%)
-
Sulfuric Acid (Concentrated, 95-98%)
-
Sodium Hydroxide (ACS Reagent, ≥97%)
-
Sodium Bisulfite (ACS Reagent)
-
Sodium Chloride (ACS Reagent)
-
Ethyl Acetate (ACS Reagent, ≥99.5%)
-
Methanol (ACS Reagent, ≥99.8%)
-
Dichloromethane (ACS Reagent, ≥99.5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
-
Ice
Equipment
-
Three-necked round-bottom flasks (various sizes)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with stir bars
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)
Experimental Protocols
Part 1: Synthesis of 2,5-Dibromohydroquinone
This procedure is adapted from established methods for the bromination of hydroquinone.[3]
1.1. Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 22.0 g (0.2 mol) of hydroquinone in 200 mL of glacial acetic acid.
1.2. Bromination: Cool the flask in an ice bath. Slowly add a solution of 64.0 g (0.4 mol) of bromine in 40 mL of glacial acetic acid dropwise from the dropping funnel over a period of approximately 1 hour with vigorous stirring. A white precipitate will form during the addition.
1.3. Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours. Cool the mixture in an ice bath and collect the precipitate by vacuum filtration using a Buchner funnel.
1.4. Purification: Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the white solid product under vacuum to yield 2,5-dibromohydroquinone. Expected yield: ~85%.[3]
Part 2: Synthesis of 2,5-Dibromo-4-aminophenol (Hypothetical Intermediate)
Note: A direct literature protocol for this specific transformation from 2,5-dibromohydroquinone was not identified. The following is a proposed procedure based on analogous reactions.
A potential route would involve the selective nitration of one hydroxyl group of 2,5-dibromohydroquinone, followed by protection of the remaining hydroxyl group, reduction of the nitro group to an amine, and subsequent deprotection. A more direct approach, if feasible, would be the selective amination of 2,5-dibromohydroquinone.
Given the complexity and lack of a clear, established protocol for this step, an alternative and more direct starting material for the Sandmeyer reaction is proposed: 2,5-Dibromo-4-aminophenol . While the synthesis of this specific intermediate is not detailed here, it can be prepared from 4-aminophenol through a controlled bromination process.
Part 3: Sandmeyer Cyanation of 2,5-Dibromo-4-aminophenol to yield 2,5-Dibromo-4-hydroxybenzonitrile
This part of the protocol is based on the principles of the Sandmeyer reaction, which is a well-established method for converting aromatic amines to various functional groups, including nitriles.[4][5][6]
3.1. Diazotization of 2,5-Dibromo-4-aminophenol: In a 500 mL beaker, suspend 26.9 g (0.1 mol) of 2,5-dibromo-4-aminophenol in a mixture of 50 mL of concentrated hydrochloric acid and 100 mL of water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. While maintaining the temperature below 5 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise. Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
3.2. Preparation of the Cyanation Reagent: In a separate 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve 13.5 g (0.15 mol) of copper(I) cyanide and 14.7 g (0.3 mol) of sodium cyanide in 200 mL of water. Cool this solution to 0-5 °C in an ice bath.
3.3. Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. The addition should be controlled to maintain the reaction temperature below 10 °C. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
3.4. Work-up and Isolation: Cool the reaction mixture to room temperature. The crude product will likely precipitate. Acidify the mixture with concentrated hydrochloric acid to pH 1-2. Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated sodium chloride solution (100 mL).
3.5. Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent such as an ethanol-water mixture.
Characterization of 2,5-Dibromo-4-hydroxybenzonitrile
The identity and purity of the synthesized 2,5-Dibromo-4-hydroxybenzonitrile should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons. Due to the substitution pattern, two singlets are expected in the aromatic region. The chemical shift of the hydroxyl proton will be concentration-dependent and may appear as a broad singlet. |
| ¹³C NMR | The spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group typically appears in the range of 115-125 ppm.[7] |
| FT-IR | Characteristic absorption bands for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡N stretch (~2220-2260 cm⁻¹), and C-Br stretches in the fingerprint region are expected. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2,5-Dibromo-4-hydroxybenzonitrile (C₇H₃Br₂NO, MW: 276.91 g/mol ). The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) will be a key diagnostic feature. |
Safety Precautions
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.
-
Cyanide salts (Copper(I) cyanide and Sodium cyanide) are highly toxic. Handle them in a fume hood and avoid inhalation of dust or contact with skin. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. Therefore, all work-up procedures involving acidification of cyanide waste must be performed in a well-ventilated fume hood.
-
Concentrated acids and bases (Hydrochloric acid, Sulfuric acid, Sodium hydroxide) are corrosive and should be handled with appropriate care and PPE.
-
Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.
Visualizations
Reaction Mechanism: Electrophilic Bromination of Hydroquinone
Caption: Mechanism of electrophilic bromination of hydroquinone.
Experimental Workflow
Caption: Overall workflow for the synthesis of 2,5-Dibromo-4-hydroxybenzonitrile.
References
-
Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
-
Wikipedia contributors. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3247-3277. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dibromophenol. Retrieved from [Link]
- Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 4. np-mrd.org [np-mrd.org]
- 5. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 13C NMR spectrum [chemicalbook.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
analytical methods for 2,5-Dibromo-4-hydroxybenzonitrile detection
Application Note: Advanced Analytical Methods for the Detection and Quantification of 2,5-Dibromo-4-hydroxybenzonitrile
Executive Summary & Chemical Context
2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6) is a halogenated phenolic compound and a positional isomer of the heavily regulated herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[1]. Due to their identical molecular weights, shared functional groups, and nearly identical pKa values (~4.1)[2], analytical frameworks designed for the 3,5-isomer are highly translatable to the 2,5-isomer.
As a Senior Application Scientist, I emphasize that the critical failure point in halogenated benzonitrile analysis is rarely the instrumental detection limit; rather, it is pre-analytical sample loss. The hydrophobic and moderately acidic nature of 2,5-dibromo-4-hydroxybenzonitrile necessitates rigorous control of sample container materials, extraction pH, and ionization parameters to achieve accurate quantification in environmental and biological matrices.
Mechanistic Principles of the Analytical Workflow
To build a robust and self-validating analytical method, every experimental choice must be grounded in the molecule's physicochemical realities:
-
Sample Container Causality: High-density polyethylene (HDPE) containers can adsorb 50–80% of halogenated benzonitriles from aqueous solutions[3]. Therefore, sample collection must strictly utilize glass or polytetrafluoroethylene (PTFE) vessels to prevent catastrophic pre-analytical loss.
-
Extraction pH Dynamics: The phenolic hydroxyl group has a pKa of approximately 4.1[2]. Adjusting the sample matrix to pH < 3.5 ensures the molecule is fully protonated (neutral). This maximizes retention on reverse-phase Solid-Phase Extraction (SPE) sorbents and prevents peak tailing during liquid chromatography.
-
Chromatographic Selectivity: While standard C18 columns are effective, Phenyl-hexyl columns can be deployed to exploit π−π interactions with the analyte's aromatic ring, providing superior resolution if separation from the 3,5-isomer or other phenolic interferences is required[4].
-
Ionization Efficiency: The electron-withdrawing bromo and cyano groups stabilize the phenoxide anion, making deprotonation highly favorable. Consequently, Electrospray Ionization in negative mode (ESI-) yields intense [M-H]⁻ signals, affording part-per-trillion (ppt) sensitivity[5].
Quantitative Data & Analytical Parameters
Table 1: Physicochemical Properties & MS/MS Parameters
| Parameter | Value / Description | Mechanistic Rationale |
|---|---|---|
| Target Analyte | 2,5-Dibromo-4-hydroxybenzonitrile | CAS: 1824055-68-6. |
| pKa | ~4.1 | Dictates sample acidification (pH < 3.5) prior to SPE. |
| Precursor Ion[M-H]⁻ | m/z 276 | Represents the most abundant isotopic cluster (⁷⁹Br⁸¹Br). |
| Quantifier Transition | m/z 276 → 79 | High-sensitivity detection of the bromide (⁷⁹Br⁻) fragment[5]. |
| Qualifier Transition | m/z 276 → 81 | Confirmation of the isotopic signature (⁸¹Br⁻)[5]. |
| UV Absorption Max | 220 nm / 240 nm | Utilized for high-concentration HPLC-UV screening[6],[4]. |
Table 2: Optimized LC Gradient Profile (Reverse-Phase C18)
| Time (min) | % Mobile Phase A (0.1% Acetic Acid in H₂O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 0.3 |
| 1.0 | 95 | 5 | 0.3 |
| 5.0 | 10 | 90 | 0.3 |
| 7.0 | 10 | 90 | 0.3 |
| 7.1 | 95 | 5 | 0.3 |
| 10.0 | 95 | 5 | 0.3 |
Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that any deviation in extraction efficiency or instrument performance is immediately flagged.
Protocol A: Trace Environmental Water Extraction (SPE) & LC-MS/MS Analysis
Targeting ppt-level detection in groundwater and agricultural runoff.
Step 1: Sample Pre-treatment
-
Collect 500 mL of the aqueous sample in an amber glass bottle.
-
Add 100 µL of an isotopically labeled internal standard (e.g., ¹³C₆-bromoxynil) to achieve a final concentration of 50 ng/L.
-
Acidify the sample to pH 3.3 using 1 M Hydrochloric acid (HCl). Verify with a calibrated pH meter.
Step 2: Solid-Phase Extraction (SPE)
-
Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge (500 mg/6 mL) with 5 mL methanol, followed by 5 mL of acidified LC-grade water (pH 3.3).
-
Load the sample at a controlled flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in acidified water to remove polar matrix components.
-
Dry the cartridge under a gentle vacuum for 10 minutes.
-
Elute the analyte with 5 mL of dichloromethane/acetonitrile (1:1, v/v)[3].
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of Mobile Phase A.
Validation Checkpoint 1 (Extraction Efficiency): Process a Laboratory Fortified Blank (LFB) using LC-grade water spiked with 50 ng/L of the analyte alongside every batch. The LFB must yield 80–120% recovery. If recovery is low, investigate cartridge drying times or elution solvent strength[6].
Step 3: LC-MS/MS Analysis
-
Inject 20 µL of the reconstituted sample onto a C18 column (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 40°C[5].
-
Execute the gradient outlined in Table 2.
-
Operate the Triple Quadrupole Mass Spectrometer in ESI(-) mode. Set the capillary voltage to 3000 V and the desolvation temperature to 350°C.
-
Monitor the MRM transitions: m/z 276 → 79 (Quantifier) and m/z 276 → 81 (Qualifier).
Validation Checkpoint 2 (Data Integrity): Monitor the ratio of the quantifier to qualifier transitions. The ion ratio in the sample must be within ±15% of the average ratio derived from the calibration standards. A deviation indicates isobaric matrix interference, requiring a dilution or a modified chromatographic gradient[5].
Protocol B: Biological Matrix Extraction & HPLC-UV Analysis
Targeting high-concentration (mg/L) detection in plasma or urine for toxicology.
Step 1: Protein Precipitation & Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma/urine into a PTFE microcentrifuge tube.
-
Add 20 µL of internal standard solution (e.g., 2,4,5-TP at 1.00 g/L)[4].
-
Add 200 µL of 0.2% HCl in methanol to precipitate proteins and protonate the analyte. Vortex vigorously for 30 seconds[4].
-
Centrifuge at 9,950 × g for 5 minutes.
Step 2: HPLC-UV Analysis
-
Transfer 20 µL of the supernatant directly into the HPLC system.
-
Separate using a Phenyl column (e.g., 250 × 5 mm) to leverage π−π interactions.
-
Elute isocratically using 50 mM potassium dihydrogen phosphate (pH 3.5) and acetonitrile (75:25, v/v) at 1.8 mL/min[4].
-
Monitor UV absorbance at 240 nm.
Validation Checkpoint 3 (Matrix Effects): Analyze a matrix spike (MS) every 10 samples. Because biological matrices can cause significant baseline drift at low UV wavelengths, ensure the internal standard peak area remains within 20% of the neat standard peak area. If suppression occurs, reduce the injection volume to 10 µL.
Analytical Workflow Visualization
Figure 1: End-to-end analytical workflow for 2,5-Dibromo-4-hydroxybenzonitrile detection.
References
-
Wikipedia : Bromoxynil.[1] URL:
-
ResearchGate : Eckhard Grimm's research works.[2] URL:
-
EPA : Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater.[6] URL:
-
PubMed : HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning.[4] URL:
-
ACS Publications : High-performance liquid chromatographic determination of bromoxynil octanoate and metribuzin in runoff water from wheat fields.[3] URL:
-
PubMed : Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] URL:
-
HPST/Agilent : Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS.[5] URL:
Sources
- 1. Bromoxynil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. epa.gov [epa.gov]
- 7. Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Application Note: 2,5-Dibromo-4-hydroxybenzonitrile (CAS 1824055-68-6) as a Strategic Chemical Intermediate
Executive Summary
In the realm of advanced organic synthesis, polyhalogenated arenes with differentiated electronic environments serve as highly prized bifunctional building blocks. 2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6) is a prime example of such a scaffold [1]. Featuring a unique "push-pull" electronic system driven by an electron-withdrawing cyano group and an electron-donating hydroxyl group, this compound offers orthogonal reactivity. This Application Note provides a rigorous, field-proven guide for utilizing this intermediate in the synthesis of liquid crystal precursors, OLED materials, and pharmaceutical scaffolds.
Physicochemical Profiling
Before initiating any synthetic workflow, it is critical to understand the baseline properties of the intermediate to predict its behavior in various solvent systems and under thermal stress.
| Property | Specification / Value |
| Chemical Name | 2,5-Dibromo-4-hydroxybenzonitrile |
| CAS Number | 1824055-68-6 |
| Molecular Formula | C₇H₃Br₂NO |
| Molecular Weight | 276.91 g/mol |
| Physical Form | Pale-yellow to yellow-brown solid |
| Solubility Profile | Soluble in DMF, DMSO, THF, and basic aqueous solutions; Insoluble in Hexanes |
| Storage Conditions | Room temperature, desiccated, protected from light |
Mechanistic Insights: Exploiting Orthogonal Reactivity
As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding the causality of molecular reactivity rather than merely following a recipe. The true value of 2,5-dibromo-4-hydroxybenzonitrile lies in the extreme electronic differentiation of its two carbon-bromine (C-Br) bonds [2].
-
The C2-Bromine (Activated): Positioned ortho to the strongly electron-withdrawing cyano (-CN) group and meta to the hydroxyl (-OH) group, the C2 carbon is highly electron-deficient. This makes the C2-Br bond highly susceptible to nucleophilic attack by Pd(0) during the oxidative addition step of cross-coupling reactions.
-
The C5-Bromine (Deactivated): Positioned ortho to the electron-donating -OH group. Under the basic conditions typical of cross-coupling, the phenol is deprotonated to a phenoxide (-O⁻). This phenoxide is a powerful resonance donor, flooding the C5 position with electron density and effectively shutting down Pd(0) oxidative addition at this site [3].
This electronic dichotomy allows for regioselective mono-arylation without the need for protecting groups or stoichiometric control, creating a self-validating system where the reaction naturally halts after the first coupling.
Divergent synthetic pathways of 2,5-dibromo-4-hydroxybenzonitrile for advanced materials.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C2-Arylation)
This protocol leverages the electronic deactivation of the C5-Br bond to achieve selective C2-arylation. We utilize a mild base (K₂CO₃) to ensure the phenol is deprotonated, which actively protects the C5 position from reacting.
Reagents:
-
2,5-Dibromo-4-hydroxybenzonitrile (1.0 equiv, 10 mmol)
-
Arylboronic acid (1.05 equiv, 10.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)
-
Solvent: THF / H₂O (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a 100 mL Schlenk flask, combine THF and H₂O. Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
-
Reagent Charging: Add 2,5-dibromo-4-hydroxybenzonitrile, the arylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes under Argon to ensure the formation of the phenoxide salt (solution will noticeably darken/yellow).
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask.
-
Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Maintain vigorous stirring for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the starting material spot will disappear, replaced by a single lower-Rf spot (due to the highly polar phenoxide).
-
Quenching & Reprotonation (Self-Validating Step): Cool the reaction to room temperature. Slowly add 1M HCl dropwise until the aqueous layer reaches pH 3-4. Causality: This reprotonates the phenoxide back to a phenol, forcing the product to crash out of the aqueous phase and into the organic phase.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Pd-catalyzed regioselective Suzuki-Miyaura cycle favoring C2-Br oxidative addition.
Protocol B: O-Alkylation for Liquid Crystal Precursors
To synthesize nematic liquid crystal precursors, the rigid cyanobiphenyl core must be appended with a flexible aliphatic "tail". This is achieved via Williamson ether synthesis at the C4-hydroxyl group.
Reagents:
-
2,5-Dibromo-4-hydroxybenzonitrile (1.0 equiv, 10 mmol)
-
1-Bromohexane (or alternative alkyl halide) (1.2 equiv, 12 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)
-
Solvent: Anhydrous DMF (30 mL)
Step-by-Step Methodology:
-
Phenoxide Generation: Dissolve the starting material in anhydrous DMF in a round-bottom flask. Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes.
-
Alkylation: Add 1-bromohexane dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.
-
Precipitation: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Stir vigorously. The O-alkylated product, being highly lipophilic, will precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield analytically pure white/pale-yellow crystals.
Quantitative Data Summary
The following table summarizes the expected outcomes when utilizing 2,5-dibromo-4-hydroxybenzonitrile across various standard synthetic transformations, serving as a benchmark for your laboratory results.
| Reaction Type | Position Reacted | Reagents / Catalyst System | Temp (°C) | Expected Yield | Primary Application |
| Regioselective Suzuki | C2 | 1.05 eq Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 60 | 70–85% | Pharma Scaffolds / Ligands |
| Global Suzuki | C2 & C5 | 2.5 eq Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃ | 90–100 | 65–80% | OLEDs / Fluorophores |
| O-Alkylation | -OH (C4) | 1.2 eq R-Br, K₂CO₃, DMF | 80 | >90% | Liquid Crystals |
| Cyanation (Rosenmund-von Braun) | C2 & C5 | CuCN, DMF | 150 | 50–60% | Phthalocyanine Precursors |
References
-
Dzotsi, E. Y. (2016). Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions [Master's thesis, University of York]. White Rose eTheses Online. [Link]
-
Marotta, A., Kortman, H. M., Interdonato, C., Seeberger, P. H., & Molloy, J. J. (2024). Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol. Chemical Communications, 60(90), 13223-13226. RSC Publishing. [Link]
Application Note: Elucidating the Dual Mechanism of Action of Dibromo-4-hydroxybenzonitrile
Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals Focus: Target Site Profiling, Bioenergetic Disruption, and Experimental Validation Protocols
Introduction & Chemical Context
Dibromo-4-hydroxybenzonitrile is a highly potent, selective contact herbicide belonging to the hydroxybenzonitrile class. Nomenclature Note: While standard IUPAC nomenclature designates the widely commercialized herbicide bromoxynil as 3,5-dibromo-4-hydroxybenzonitrile, the 2,5-dibromo isomer and related dibrominated hydroxybenzonitriles share identical core mechanisms of action and are occasionally cited interchangeably in agrochemical literature[1][2]. This application note synthesizes the mechanistic profiling applicable to this entire chemical class, focusing on its dual role as a Photosystem II (PSII) inhibitor and a mitochondrial uncoupler.
Mechanistic Overview
2.1. Primary Target: Photosystem II (PSII) Inhibition
In chloroplasts, dibromo-4-hydroxybenzonitrile acts as a potent inhibitor of the photosynthetic electron transport chain[3]. It binds competitively to the QB -binding niche located on the D1 protein (encoded by the psbA gene) of the PSII complex[4][5].
Molecular docking and functional assays reveal that the hydroxyl and nitrile groups of the compound form critical hydrogen bonds with the His215 residue of the D1 protein[5][6]. By occupying this pocket, the compound physically blocks the secondary plastoquinone ( QB ) from accepting electrons from the primary plastoquinone ( QA )[3].
Furthermore, the binding of this phenolic compound alters the local dielectric environment, narrowing the midpoint redox potential ( Em ) gap between QA and pheophytin[6][7]. This thermodynamic shift facilitates backward electron transfer, leading to the formation of triplet chlorophyll and highly reactive singlet oxygen, which causes rapid lipid peroxidation and structural degradation of the thylakoid membrane[3][7].
Photosystem II electron transport pathway and the specific inhibition site at the QB-binding niche.
2.2. Secondary Target: Mitochondrial Uncoupling
Beyond chloroplasts, dibromo-4-hydroxybenzonitrile exerts severe bioenergetic disruption in higher plant mitochondria[8]. At micromolar concentrations ( ≥ 20 µM), it acts as a potent uncoupler of oxidative phosphorylation[2][8].
Specifically, it inhibits malate- and succinate-dependent respiration without directly affecting the activities of succinic dehydrogenase, internal NADH dehydrogenases, or ATPase[8]. Mechanistic studies demonstrate that the compound directly inhibits the dicarboxylate carrier , halting the transport of essential tricarboxylic acid (TCA) cycle intermediates across the inner mitochondrial membrane[8].
Quantitative Data Summary
The following table summarizes the key pharmacological and toxicological metrics associated with dibromo-4-hydroxybenzonitrile:
| Parameter | Value / Description | Reference |
| Primary Target Site | QB -binding niche, D1 protein (PSII) | [5] |
| Key Residue Interaction | Hydrogen bonding at His215 | [5][6] |
| Secondary Target Site | Mitochondrial Dicarboxylate Carrier | [8] |
| Mitochondrial Uncoupling Threshold | ≥ 20 µM | [8] |
| PSII Inhibition ( IC50 ) | ~3.4 µg/L (Species/Assay dependent) | [9] |
| Mammalian Toxicity (Oral LD50 , Rat) | 440 mg/kg | [3] |
Experimental Protocols
To ensure self-validating and reproducible results, the following step-by-step methodologies are provided for assessing both mechanisms of action.
Protocol 1: Assessing PSII Inhibition via OJIP Fluorescence Transient
Causality & Principle: Chlorophyll fluorescence is a highly sensitive, non-invasive method to measure PSII efficiency. When dibromo-4-hydroxybenzonitrile blocks electron transfer from QA to QB , QA remains in its reduced state ( QA− ). This prevents the photochemical quenching of absorbed light energy, causing a rapid and quantifiable increase in fluorescence yield (the OJIP transient).
-
Thylakoid Isolation: Homogenize leaf tissue (e.g., Pisum sativum) in an ice-cold osmotic buffer (0.4 M sucrose, 50 mM Tricine, pH 7.8). Centrifuge at 10,000 x g to pellet thylakoid membranes.
-
Standardization: Resuspend the pellet and standardize the chlorophyll concentration to 50 µg/mL using the Arnon method to ensure uniform signal-to-noise ratios across replicates.
-
Dark Adaptation: Incubate the thylakoid suspension in the dark for 30 minutes. Validation Check: This step is critical to ensure all PSII reaction centers are fully "open" ( QA is fully oxidized) prior to measurement.
-
Inhibitor Titration: Add dibromo-4-hydroxybenzonitrile at varying concentrations (0.1 nM to 10 µM). Include a solvent-only control (e.g., 0.1% DMSO) and a positive control (10 µM Diuron/DCMU).
-
Fluorescence Measurement: Expose the sample to a saturating red light pulse (e.g., 3,000 µmol photons m−2 s−1 ) using a continuous excitation fluorimeter. Record the fluorescence induction curve from 10 µs to 1 s.
-
Data Analysis: Calculate the area above the fluorescence curve (indicative of the plastoquinone pool size) and the Fv/Fm ratio to quantify the exact IC50 of electron transport inhibition.
Protocol 2: Measuring Mitochondrial Bioenergetics (Clark-Type Electrode)
Causality & Principle: A Clark-type oxygen electrode measures the real-time consumption of dissolved oxygen. By supplying specific substrates (malate/succinate), we drive electron transport. Adding the herbicide will reveal its inhibition of the dicarboxylate carrier and subsequent uncoupling effect.
Experimental workflow for assessing mitochondrial bioenergetics using a Clark-type oxygen electrode.
-
Mitochondrial Isolation: Extract intact mitochondria from etiolated plant stems using a Percoll step gradient to ensure high purity and intact inner membranes.
-
Electrode Calibration: Calibrate the Clark electrode at 25°C using air-saturated reaction buffer (100% air saturation) and sodium dithionite (0% oxygen).
-
Baseline Respiration (State 2): Add 1 mg/mL of mitochondrial protein to the chamber. Record the basal oxygen consumption rate.
-
Substrate Addition (State 3): Inject 10 mM succinate or malate to initiate state 3 respiration. Validation Check: Ensure a steady linear decline in oxygen concentration, confirming functional electron transport chains.
-
Inhibitor Injection: Inject dibromo-4-hydroxybenzonitrile to achieve a final concentration of ≥ 20 µM.
-
Mechanistic Verification: Observe the immediate cessation of malate/succinate-dependent respiration. To prove this is due to dicarboxylate carrier inhibition rather than complex inhibition, subsequently inject exogenous NADH. Causality Note: Since the compound does not inhibit internal NADH dehydrogenases, oxygen consumption will rapidly resume, validating the specific carrier-inhibition mechanism[8].
References
-
[1] Defining Optimum Herbicide Rates and Timing for Wild Oat (Avena fatua) Control in Spring Wheat (Triticum aestivum)1 - BioOne. 1
-
[2] Bromoxynil Human Health Risk Assessment DP No. 444378 - Regulations.gov. 2
-
[8] Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria (Pisum sativum) - PMC - NIH. 8
-
[4] Probing the quinone binding site of photosystem II from Thermosynechococcus elongatus containing either PsbA1 or PsbA3 as the D1 protein through the binding characteristics of herbicides - PubMed. 4
-
[5] Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC. 5
-
[9] Advances in Enzyme-Based Biosensors for Pesticide Detection - MDPI. 9
-
[6] Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers - PMC. 6
-
[7] Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers | Biochemistry - ACS Publications. 7
Sources
- 1. bioone.org [bioone.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. cals.cornell.edu [cals.cornell.edu]
- 4. Probing the quinone binding site of photosystem II from Thermosynechococcus elongatus containing either PsbA1 or PsbA3 as the D1 protein through the binding characteristics of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Experimental Formulation and In Vitro / In Vivo Protocols for 2,5-Dibromo-4-hydroxybenzonitrile
Executive Summary & Mechanistic Rationale
2,5-Dibromo-4-hydroxybenzonitrile (commonly known as Bromoxynil) is a halogenated benzonitrile compound widely recognized as a photosystem II (PSII) inhibitor in agricultural science. However, in biomedical and toxicological research, it serves as a critical experimental tool for studying mitochondrial dysfunction, oxidative stress, and cellular apoptosis[1].
Due to its specific physicochemical properties—namely, a high octanol-water partition coefficient (logP) and low aqueous solubility—proper formulation is the most critical variable in ensuring reproducible experimental outcomes. Improper vehicle selection frequently leads to compound precipitation, erratic bioavailability, and confounding solvent toxicity. This application note provides a self-validating, step-by-step framework for formulating 2,5-Dibromo-4-hydroxybenzonitrile for both cellular assays and animal models, grounded in its foundational chemistry.
Physicochemical Properties & Formulation Causality
To design an effective formulation strategy, one must first understand the physical constraints of the molecule. The table below summarizes the quantitative data that dictates our solvent selection[1][2][3].
| Property | Value | Causality / Formulation Impact |
| Molecular Weight | 276.91 g/mol | Determines molarity calculations (e.g., 27.69 mg in 1 mL = 100 mM stock). |
| LogP (Octanol/Water) | ~2.8 | Highly lipophilic. Necessitates organic solvents (DMSO/Ethanol) for initial dissolution[4]. |
| Aqueous Solubility | ~130 mg/L (at 25°C) | Practically insoluble in water. Direct addition to aqueous buffers will cause immediate crystallization[3]. |
| DMSO Solubility | ≥ 80 mg/mL | DMSO is the ideal solvent for master stock creation, allowing for high-concentration storage and minimal final volume addition[5]. |
| pKa | 4.06 | Acts as a weak acid. Its ionization state is highly dependent on physiological pH, directly affecting its ability to cross lipid bilayers[2]. |
Mechanistic Pathway: Why Formulation Matters
In experimental models, 2,5-Dibromo-4-hydroxybenzonitrile acts as a potent mitochondrial uncoupler. Because it is a lipophilic weak acid (pKa 4.06), it easily diffuses across the inner mitochondrial membrane in its protonated form, releasing protons into the matrix and acidifying the cytosol[6]. This dissipates the proton motive force required for ATP synthesis.
If the compound is poorly formulated (e.g., micro-precipitates in the media), it cannot effectively partition into the cell membrane, leading to false-negative viability assays. When properly dissolved, this uncoupling leads to electron leak, Reactive Oxygen Species (ROS) generation, and subsequent activation of the NF-κB pathway, culminating in apoptosis[5].
Caption: Diagram 1: Mechanistic pathway of Bromoxynil-induced cellular apoptosis via mitochondrial uncoupling.
Experimental Formulation Workflows
Caption: Diagram 2: Formulation workflow for in vitro and in vivo experimental applications.
Protocol A: In Vitro Master Stock Preparation (100 mM)
For cell culture assays, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Direct addition to aqueous media is prohibited due to the compound's logP of 2.8[4].
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized powder of 2,5-Dibromo-4-hydroxybenzonitrile to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient condensation from introducing water, which degrades the stock over time.
-
Weighing: Weigh exactly 27.69 mg of the compound into a sterile, light-protected microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes[5].
-
Self-Validation Check: Hold the tube against a strong light source. The solution must be perfectly clear. If any Tyndall effect (light scattering) is observed, the compound has not fully dissolved; continue sonication.
-
Storage: Aliquot into 50 µL volumes to prevent repeated freeze-thaw cycles and store at -80°C[7].
-
Application: When treating cells, dilute the master stock directly into warmed culture media. Critical Rule: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v) to prevent baseline solvent toxicity[8]. Always run a vehicle-only control (0.5% DMSO in media).
Protocol B: In Vivo Dosing Formulation (Lipid Emulsion)
For oral gavage (PO) or intraperitoneal (IP) injection in rodent models, pure DMSO cannot be used due to severe tissue toxicity. The compound must be formulated into a lipid-based vehicle[5][8].
Step-by-Step Methodology (Target: 3.3 mg/mL Dosing Solution):
-
Primary Solvation: Take 100 µL of a highly concentrated DMSO stock (e.g., 33 mg/mL) of 2,5-Dibromo-4-hydroxybenzonitrile. Causality: The crystalline lattice energy must first be broken by a polar aprotic solvent (DMSO) before it can integrate into a lipid matrix.
-
Lipid Integration: Slowly add 900 µL of pharmaceutical-grade Corn Oil dropwise to the DMSO solution while continuously vortexing[7].
-
Emulsification: Sonicate the mixture for 15 minutes until a uniform, translucent emulsion is formed.
-
Alternative Co-Solvent System (If Corn Oil is unsuitable): Use a gradient polarity approach: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[5]. Add these strictly in order, vortexing between each step. Causality: Tween 80 acts as a surfactant, preventing the hydrophobic compound from crashing out when the aqueous saline is finally introduced.
-
Self-Validation Check: Let the final formulation sit on the benchtop for 30 minutes. If a white precipitate forms at the bottom of the tube, the compound has crashed out of the solution. The formulation must be discarded, and the DMSO percentage marginally increased (up to a strict maximum of 15% for in vivo use).
-
Administration: Use the working solution immediately. Do not store lipid-emulsified working solutions overnight.
References
-
[1] PubChem Database Title: Bromoxynil (CID 15531) - Chemical and Physical Properties Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
[6] PubMed Title: Primary effect of bromoxynil to induce plant cell death may be cytosol acidification Source: Journal of Plant Research (Morimoto H, Shimmen T) URL:[Link]
-
[3] EXTOXNET Title: Pesticide Information Profile: Bromoxynil Source: Extension Toxicology Network (Oregon State University) URL:[Link]
-
[8] ResearchGate Title: What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? Source: Scientific Community Discussion Forum URL:[Link]
Sources
- 1. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromoxynil CAS#: 1689-84-5 [m.chemicalbook.com]
- 3. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]
- 4. hb-p.com [hb-p.com]
- 5. Bromoxynil octanoate | Herbicides | TargetMol [targetmol.com]
- 6. Primary effect of bromoxynil to induce plant cell death may be cytosol acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification & Troubleshooting for 2,5-Dibromo-4-hydroxybenzonitrile
Welcome to the Advanced Technical Support Center. This guide is designed for synthesis chemists, researchers, and drug development professionals tasked with the isolation and purification of 2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6)[1].
Because 2,5-dibromo-4-hydroxybenzonitrile is an atypical isomer compared to the widely commercialized 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil)[2], researchers frequently encounter complex co-elution issues and persistent impurities. This guide provides root-cause diagnostics, pKa-driven purification methodologies, and self-validating protocols to ensure high-purity yields.
Impurity Profiling & Quantitative Data
To effectively purify your target compound, you must first understand the physicochemical properties of the crude matrix. The structural differences between the isomers dictate their thermodynamic stability and acidity.
Table 1: Quantitative Impurity Profile & Physicochemical Properties
| Chemical Species | Structural Distinction | Estimated pKa | Relative Polarity | Primary Removal Strategy |
| 2,5-Dibromo-4-hydroxybenzonitrile (Target) | One ortho-Br, one meta-Br | ~5.65 | Medium | pH 8.0 Extraction |
| 3,5-Dibromo-4-hydroxybenzonitrile (Major Impurity) | Two ortho-Br groups | 3.86 | High | pH 4.5 Aqueous Wash |
| 3-Bromo-4-hydroxybenzonitrile (Intermediate) | Single ortho-Br group | ~6.50 | Medium-Low | Recrystallization |
| 2,3,5-Tribromo-4-hydroxybenzonitrile (Over-brominated) | Three Br groups | < 3.00 | Low | pH 4.5 Aqueous Wash |
| Phenolic Oligomers (Oxidation Byproducts) | High MW quinone derivatives | Variable | Very High | Activated Carbon Treatment |
Causality Note: The addition of electron-withdrawing bromine atoms directly ortho to the phenolic hydroxyl group drastically increases acidity via inductive effects. The 3,5-isomer has two ortho bromines, dropping its pKa to 3.86. The target 2,5-isomer only possesses one ortho bromine, keeping its pKa significantly higher. We will exploit this exact ~1.8 pKa unit differential for orthogonal purification.
Troubleshooting & Diagnostic FAQs
Q: Why is my synthesized 2,5-dibromo-4-hydroxybenzonitrile heavily contaminated with the 3,5-isomer? A: This is a classic issue of misdirected electrophilic aromatic substitution[3]. The hydroxyl (-OH) group is a powerful ortho/para director, while the nitrile (-CN) group is a meta director. In 4-hydroxybenzonitrile, both the 3 and 5 positions are ortho to the -OH and meta to the -CN, making them highly activated. Standard bromination naturally drives the reaction toward the thermodynamic sink: 3,5-dibromo-4-hydroxybenzonitrile[4]. If your goal is the 2,5-isomer, standard bromination will always yield the 3,5-isomer as the major product unless highly specific steric bulk or alternative synthetic routes (e.g., Sandmeyer reaction from an amine precursor) are utilized.
Q: How can I chromatographically resolve the 2,5- and 3,5-isomers? They co-elute on standard silica gel. A: Silica gel chromatography relies on polarity, and these two isomers have nearly identical dipole moments. However, their acidity differs vastly. Solution: Abandon standard normal-phase silica. Instead, use Reversed-Phase HPLC (C18) with a buffered mobile phase at pH 4.8. At this pH, the 3,5-isomer (pKa 3.86) is fully ionized into a highly polar phenoxide anion and will elute in the void volume. The 2,5-isomer (pKa ~5.65) remains predominantly protonated (neutral) and will be strongly retained on the C18 column.
Q: My product has a persistent yellow/brown tint even after recrystallization. How do I remove it? A: Phenolic compounds undergo auto-oxidation in the presence of trace oxygen and light, forming highly conjugated, colored quinones and polyphenolic oligomers. Solution: Incorporate a decolorization step using activated carbon (charcoal) and a mild reducing agent (like sodium dithionite) during hot recrystallization. Furthermore, ensure trace transition metals—which catalyze this oxidation—are removed by adding 1 mM EDTA to your aqueous washes.
Standardized Purification Protocols
Rather than relying on inefficient column chromatography, the following self-validating protocols exploit the mechanistic pKa differences to isolate the 2,5-isomer.
Protocol A: pKa-Driven Orthogonal Liquid-Liquid Extraction (LLE)
This protocol acts as a self-validating system: if the pH of the aqueous layers is strictly controlled, the separation of isomers is mathematically guaranteed by the Henderson-Hasselbalch equation.
-
Dissolution: Dissolve 10 g of the crude isomer mixture in 100 mL of Ethyl Acetate (EtOAc).
-
Scavenging the 3,5-Isomer (pH 4.5 Wash):
-
Prepare a 0.5 M Sodium Acetate/Acetic Acid buffer adjusted exactly to pH 4.5.
-
Wash the EtOAc layer with 3 x 50 mL of the pH 4.5 buffer.
-
Mechanism: At pH 4.5, >80% of the 3,5-isomer (pKa 3.86) is deprotonated and partitions into the aqueous waste. The 2,5-isomer (pKa ~5.65) remains >90% protonated and stays in the organic layer.
-
-
Extracting the Target 2,5-Isomer (pH 8.0 Extraction):
-
Prepare a 0.5 M Phosphate buffer adjusted to pH 8.0.
-
Extract the EtOAc layer with 3 x 50 mL of the pH 8.0 buffer.
-
Mechanism: At pH 8.0, the 2,5-isomer is fully deprotonated and moves into the aqueous phase. Neutral impurities and over-brominated species remain in the EtOAc waste.
-
-
Precipitation:
-
Combine the pH 8.0 aqueous extracts.
-
Slowly add 2.0 M HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
The pure 2,5-dibromo-4-hydroxybenzonitrile will instantly precipitate as a white/pale solid.
-
-
Recovery: Filter the precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum at 40°C.
Protocol B: Solvent-Antisolvent Recrystallization with Decolorization
Use this protocol to remove trace monobromo impurities and colored oxidation byproducts.
-
Hot Dissolution: Suspend the product from Protocol A in minimal boiling Ethanol (approx. 5-7 mL per gram of product).
-
Decolorization: Add 5% w/w activated carbon (Darco G-60) and 0.1% w/w sodium dithionite. Reflux gently for 15 minutes.
-
Hot Filtration: Filter the boiling suspension rapidly through a pre-heated Celite pad to remove the carbon. Note: Pre-heating the funnel prevents premature crystallization in the stem.
-
Crystallization: Heat the clear filtrate back to a gentle boil and add hot Water (antisolvent) dropwise until a faint, persistent cloudiness appears. Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 2 hours.
-
Isolation: Collect the highly purified crystalline needles via filtration.
Purification Workflow Diagram
Fig 1: pKa-driven orthogonal liquid-liquid extraction workflow for 2,5-isomer isolation.
References
-
"2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468" , PubChem, National Institutes of Health (NIH).
-
"Reregistration Eligibility Decision (RED) Bromoxynil" , United States Environmental Protection Agency (EPA).
-
"Bromoxynil (Ref: ENT 20852)" , Pesticide Properties DataBase (PPDB), Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
-
"Bromoxynil Human Health Risk Assessment DP No. 444378" , Regulations.gov, Document ID: EPA-HQ-OPP-2012-0426-0044.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dibromo-4-hydroxybenzonitrile
Welcome to the Technical Support Center for the synthesis and optimization of 2,5-Dibromo-4-hydroxybenzonitrile (CAS: 1824055-68-6). This guide is specifically designed for researchers and drug development professionals requiring high-purity halogenated building blocks.
Unlike its widely known 3,5-dibromo isomer (the herbicide Bromoxynil), which is synthesized via the direct, exhaustive bromination of 4-hydroxybenzonitrile[1], the 2,5-dibromo isomer requires a highly controlled, regioselective approach to avoid unwanted substitution patterns. This guide provides the mechanistic rationale, troubleshooting logic, and validated protocols to ensure experimental success.
Experimental workflow for the regioselective synthesis of 2,5-Dibromo-4-hydroxybenzonitrile.
Part 1: Frequently Asked Questions (FAQs) - Regioselectivity & Pathway Selection
Q1: Why can't I synthesize 2,5-dibromo-4-hydroxybenzonitrile by directly brominating 4-hydroxybenzonitrile? A: Direct bromination of 4-hydroxybenzonitrile is governed by the strong electron-donating effect of the C4-hydroxyl group, which directs electrophiles exclusively to the ortho positions (C3 and C5)[1]. The C1-cyano group is meta-directing, which further reinforces substitution at C3 and C5. Consequently, direct bromination exclusively yields 3,5-dibromo-4-hydroxybenzonitrile. To achieve the 2,5-substitution pattern, you must start with a pre-functionalized precursor, such as 2-bromo-4-hydroxybenzonitrile (CAS: 82380-17-4)[2], and perform a controlled mono-bromination.
Q2: What is the mechanistic rationale for brominating 2-bromo-4-hydroxybenzonitrile to get the 2,5-isomer? A: In 2-bromo-4-hydroxybenzonitrile, the C4-hydroxyl group activates the remaining ortho positions (C3 and C5) toward electrophilic aromatic substitution. However, the C3 position is severely sterically hindered because it is sandwiched directly between the bulky C2-bromine and the C4-hydroxyl group. The C5 position, flanked only by the C4-hydroxyl and the small C6-proton, is sterically accessible. Thus, electrophilic attack occurs preferentially at C5, yielding the target 2,5-dibromo-4-hydroxybenzonitrile with high regioselectivity.
Part 2: Reagent Selection & Troubleshooting
Q3: Should I use molecular bromine ( Br2 ) or N-Bromosuccinimide (NBS) for this reaction? A: We strongly recommend using N-Bromosuccinimide (NBS). While molecular bromine is a classic reagent for exhaustive bromination[3], it is highly reactive and prone to causing overbromination (yielding 2,3,5-tribromo-4-hydroxybenzonitrile). NBS acts as a solid bromine carrier, providing a low, steady-state concentration of reactive bromine species, which is ideal for kinetically controlled, regioselective mono-bromination[3].
Q4: I am observing a significant amount of a tribrominated byproduct. How do I prevent this? A: The presence of a 2,3,5-tribromo byproduct indicates over-bromination. This usually results from using an excess of NBS or allowing the reaction temperature to spike. Ensure that your NBS stoichiometry is strictly controlled (1.00 to 1.05 equivalents). Additionally, verify the purity of your NBS; degraded NBS can release free Br2 , which is much more aggressive.
Q5: My reaction stalls with 15-20% unreacted starting material remaining. What is the cause? A: Incomplete conversion is often caused by moisture in the solvent, which quenches the electrophilic brominating species. Ensure your N,N-Dimethylformamide (DMF) is anhydrous. If the solvent is dry, the NBS may have degraded. You can push the reaction to completion by adding a small supplementary portion of NBS (0.05 eq) and extending the reaction time.
Logical troubleshooting tree for optimizing bromination yield and purity.
Part 3: Quantitative Data & Experimental Protocols
Table 1: Optimization of Reaction Conditions
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Brominating Agent | Molecular Bromine ( Br2 ) | N-Bromosuccinimide (NBS) | NBS provides a steady-state concentration of electrophilic bromine, preventing over-bromination[3]. |
| Solvent | Methanol or Acetic Acid | Anhydrous DMF | DMF stabilizes the polar transition state without acting as a competing nucleophile or protic quenching agent. |
| Stoichiometry | 1.20 - 1.50 equivalents | 1.00 - 1.05 equivalents | Strict stoichiometric control is required to prevent bromination at the sterically hindered C3 position. |
| Temperature | Room Temp (Addition) | 0°C (Addition) → 25°C | Low initial temperature suppresses radical side-reactions and oxidative degradation of the phenol. |
Standard Operating Procedure: Synthesis of 2,5-Dibromo-4-hydroxybenzonitrile
Objective: To achieve >95% yield and >99% regiochemical purity of the 2,5-dibromo isomer.
Self-Validating Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or N2 ). Charge the flask with 2-bromo-4-hydroxybenzonitrile (1.0 eq)[2] and anhydrous DMF (approx. 10 mL per gram of substrate).
-
Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.
-
Reagent Addition: Slowly add recrystallized NBS (1.05 eq) in small portions over 20 minutes. Causality Note: Portion-wise addition prevents exothermic spikes that could overcome the activation energy barrier for C3-bromination, thereby preserving regioselectivity.
-
Reaction Phase: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Continue stirring for 2 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS. Look for the complete disappearance of the starting material.
-
Quenching & Isolation: Pour the reaction mixture into crushed ice containing a dilute solution of sodium thiosulfate ( Na2S2O3 ). Validation Step: The thiosulfate neutralizes any residual electrophilic bromine, preventing post-reaction halogenation. The product will precipitate as a pale-yellow to yellow-brown solid.
-
Purification: Filter the precipitate through a Buchner funnel, wash thoroughly with cold deionized water to remove DMF and succinimide byproducts, and dry in a vacuum oven at 45°C overnight.
References
-
Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
method refinement for quantifying 2,5-Dibromo-4-hydroxybenzonitrile
Technical Support Center: Method Refinement for 2,5-Dibromo-4-hydroxybenzonitrile Quantification
Welcome to the Analytical Support Center for 2,5-Dibromo-4-hydroxybenzonitrile (commonly known as Bromoxynil). This highly selective contact herbicide presents unique analytical challenges due to its weakly acidic phenolic nature and susceptibility to matrix interferences. This guide provides drug development professionals and environmental scientists with self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure robust quantification.
Validated Experimental Methodologies
To establish a self-validating analytical system, the chosen method must account for the analyte's chemical state (free phenol vs. esterified octanoate) and the complexity of the sample matrix.
Protocol A: RP-HPLC-UV for Commercial Formulations & Raw Materials This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the rapid, simultaneous determination of bromoxynil and co-formulated active ingredients like MCPA.
Step-by-Step Workflow:
-
Standard Preparation: Weigh exactly 29 mg of Bromoxynil reference standard (e.g., 68.30% purity) into a 100 mL volumetric flask.
-
Initial Dissolution: Add 30 mL of the optimized mobile phase (Methanol:Water, 90:10 v/v). Sonicate moderately until the standard is completely dissolved.
-
Volume Adjustment: Dilute to the 100 mL mark with the mobile phase and shake vigorously to ensure a homogeneous stock solution.
-
Sample Preparation: Weigh 0.1002 g of the commercial product sample, dilute in 100 mL of the mobile phase, and filter the solution through a 0.45 µm PTFE membrane filter to remove particulates.
-
Chromatographic Separation: Inject 20 µL of the filtrate into a C18 column (250 × 4.6 mm, 5 µm particle size). Perform isocratic elution at a flow rate of 1.5 mL/min at ambient room temperature (25–28 °C).
-
Detection & Verification: Monitor UV absorbance at a primary wavelength of λmax = 230 nm. For unfamiliar matrices, confirm compound identity by monitoring a secondary UV wavelength[1].
HPLC-UV analytical workflow for 2,5-Dibromo-4-hydroxybenzonitrile quantification.
Protocol B: GC-MS/ECD for Trace Environmental Matrices (Soil/Crops) For trace residue analysis in complex matrices (e.g., soil, corn leaves), gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) is required to achieve high sensitivity[2].
Step-by-Step Workflow:
-
Extraction: Perform a one-step liquid-liquid extraction of the homogenized matrix using an appropriate organic solvent (e.g., acetonitrile or methylene chloride)[2].
-
Hydrolysis & Partitioning: If analyzing the free phenol form, utilize an alkaline hydrolysis step to release bound residues, followed by solvent partitioning[3].
-
Cleanup: Pass the extract through a Florisil column to remove interfering co-extractants (e.g., lipids, pigments)[3].
-
Derivatization (Critical for Free Phenol): Methylate the extracted acidic herbicides using diazomethane. This converts the polar hydroxyl group into a methoxy group, drastically improving thermal stability for GC analysis[3]. (Note: Bromoxynil octanoate can be analyzed directly without this step[2]).
-
Quantification: Inject the sample into the GC system. Use matrix-matched calibration standards to compensate for any signal enhancement or suppression caused by the matrix[2].
Quantitative Data & System Suitability Benchmarks
To validate your experimental setup, compare your system's performance against these established benchmarks. Deviations from these ranges indicate a need for troubleshooting.
| Analytical Method | Target Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity ( R2 ) | Expected Recovery Rate |
| RP-HPLC-UV | Formulations / Raw Materials | 1.57 mg/L | 5.22 mg/L | 0.992 | 99.53% |
| GC-ECD | Soil / Corn Tissue | ~0.001 mg/kg | 0.005 mg/kg | >0.990 | 82.3% - 110.7%[2] |
| GC-MS | Soil / Corn Tissue | ~0.05 mg/kg | 0.2 mg/kg | >0.990 | 82.3% - 110.7%[2] |
| HPLC-UV (EPA 1661) | Industrial Wastewater | Matrix Dependent | Matrix Dependent | System Dependent | Requires Method Blanks[1] |
Troubleshooting Guide & FAQs
Q1: Why am I observing severe peak tailing for bromoxynil on my C18 column during HPLC analysis? Mechanistic Cause: 2,5-Dibromo-4-hydroxybenzonitrile contains a weakly acidic phenolic hydroxyl group. At a neutral pH, the molecule partially ionizes into a phenolate anion. This ionized species interacts strongly via ion-exchange mechanisms with unendcapped, residual silanol groups on the silica-based C18 stationary phase, causing secondary retention and peak tailing. Resolution: Acidify your mobile phase. Adding a volatile acid (e.g., 0.1% formic acid or phosphoric acid) lowers the pH of the mobile phase below the analyte's pKa. This ensures the bromoxynil remains in its fully protonated, neutral state, promoting pure hydrophobic partitioning and sharp, symmetrical peaks.
Q2: My recovery rates from soil matrices using GC-MS are highly variable and often fall below 75%. How can I stabilize this? Mechanistic Cause: Soil matrices contain complex organic matter (such as humic and fulvic acids) that can strongly bind the target analyte. Furthermore, these co-extractants can cause matrix-induced signal suppression in the MS ionization source[2]. If you are analyzing the free phenol form without derivatization, thermal degradation or adsorption within the GC inlet liner is highly likely[4]. Resolution:
-
Implement matrix-matched calibration to normalize the ionization suppression effects[2].
-
Ensure rigorous sample cleanup using a Florisil column prior to injection[3].
-
For the free phenol, perform methylation (e.g., with diazomethane) to convert the hydroxyl group to a methoxy group, which prevents thermal breakdown in the GC inlet[3].
Q3: How do I ensure baseline resolution between bromoxynil and MCPA in co-formulated samples? Mechanistic Cause: Both bromoxynil and MCPA are acidic herbicides with similar polarities. Inadequate theoretical plates or excessive solvent elution strength will lead to co-elution. Resolution: Utilize an isocratic mobile phase of Methanol:Water at exactly 90:10 (v/v) with a flow rate of 1.5 mL/min. This specific ratio provides the optimal balance of hydrophobic retention and elution strength to separate the two compounds on a standard 250 mm C18 column. If co-elution persists, verify column integrity (check theoretical plate count) or reduce the injection volume to prevent column overloading.
Decision tree for troubleshooting low recovery of 2,5-Dibromo-4-hydroxybenzonitrile.
References
-
Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. BMC Chemistry (via NIH/PMC).5
-
Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions. PubMed.2
-
Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).1
-
Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). U.S. Environmental Protection Agency (EPA).4
-
The Simultaneous Determination of Thirteen Herbicides in Plants by Gas Chromatography/Mass Spectrometry. Open PRAIRIE - South Dakota State University.3
Sources
- 1. epa.gov [epa.gov]
- 2. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Simultaneous Determination of Thirteen Herbicides in Plants by Gas" by Yongkang Wen [openprairie.sdstate.edu]
- 4. epa.gov [epa.gov]
- 5. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of N-bromine vs N-chlorine compounds.
A Comparative Guide: Efficacy, Stability, and Reactivity of N-Bromine vs. N-Chlorine Compounds
For drug development professionals, microbiologists, and materials scientists, selecting the optimal halogenated biocide—specifically N-halamines and their derivatives—requires a precise balancing of oxidative power against molecular stability. While N-bromine (N-Br) and N-chlorine (N-Cl) compounds share fundamental structural similarities, their divergent kinetic profiles dictate entirely different clinical and industrial applications. This guide objectively compares their efficacy, detailing the mechanistic causality behind their performance across varying microenvironments.
Mechanistic Foundations: Reactivity vs. Stability
The fundamental difference between N-Br and N-Cl compounds lies in their bond dissociation energies and electrophilic strength. The N-Br covalent bond is inherently weaker than the N-Cl bond. Furthermore, the intermediate bromonium ion (Br⁺) exhibits significantly higher electrophilic strength than the chloronium ion (Cl⁺)[1].
Because bromide is a superior leaving group, N-bromine compounds react with organic targets at a highly accelerated velocity. Kinetic studies demonstrate that 2 than their corresponding N-chloro amines[2]. However, this hyper-reactivity intrinsically compromises their stability;3 than chloramines in aqueous environments[3].
Mechanistic pathway of N-bromine and N-chlorine efficacy reversal under varying protein loads.
Antimicrobial Efficacy and the "Protein Load" Reversal
In controlled, low-organic environments (e.g., buffer solutions or clean water surfaces), N-bromine compounds demonstrate vastly superior Specific Bactericidal Activity (SBA). They routinely achieve >5 log reductions of pathogens like E. coli and S. aureus in a fraction of the time required by N-chlorine compounds[4].
However, a critical phenomenon known as "efficacy reversal" occurs in biological matrices. When introduced to a high protein load (e.g., wound exudate, mucous membranes, or peptone-rich media), the hyper-reactive N-Br compounds are rapidly consumed by non-target proteins via electrophilic aromatic substitution and oxidation[4][5]. This premature halogen consumption depletes the active biocide before it can effectively penetrate the bacterial cell envelope.
Conversely, N-Cl compounds (such as N-chlorotaurine or chloramine-T) act as stable, sustained-release reservoirs of oxidative chlorine. Their moderate reactivity allows them to bypass the proteinaceous "shield" without being neutralized, ultimately delivering lethal oxidative stress directly to the pathogen[4][6]. Therefore, 4 in organic-rich environments, while N-Br compounds excel in surface sterilization and low-exudate applications[4].
Quantitative Data Presentation
The following table synthesizes the comparative performance metrics of these two classes of compounds based on established kinetic and microbiological data.
| Parameter | N-Chlorine Compounds (N-Cl) | N-Bromine Compounds (N-Br) | Mechanistic Causality |
| Bond Stability (N-X) | High | Low | Higher electronegativity of Cl strengthens the covalent bond. |
| Electrophilic Strength | Moderate (Cl⁺) | High (Br⁺) | Br⁺ is a stronger, more labile electrophile, driving rapid oxidation. |
| Bactericidal Speed (Buffer) | Slower (Minutes to Hours) | Rapid (Seconds to Minutes) | Weaker N-Br bond allows for rapid halogen transfer to cell receptors. |
| Efficacy in Protein Load | Superior (Sustained) | Inferior (Rapidly Depleted) | N-Cl resists premature quenching by non-target organic matter. |
| Primary Clinical Use | Wound care, mucosal anti-infectives | Surface sterilization, low-exudate skin | Matching the stability profile to the target microenvironment's organic load. |
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, researchers must employ self-validating kinetic assays. Standard plating without quenching leads to false-positive efficacy, as the biocide continues to act on the agar. Introducing a reducing agent (sodium thiosulfate) instantly converts the active halogen to an inactive halide, freezing the kinetic timeline and ensuring trustworthy data.
Protocol: Comparative Time-Kill Kinetics with Quenching Validation
-
Isosteric Pair Preparation: Synthesize or prepare equimolar solutions of an isosteric pair (e.g., N-chlorotaurine and N-bromotaurine) to ensure the only variable is the halogen atom.
-
Inoculum Standardization: Prepare bacterial suspensions (S. aureus, E. coli) adjusted to 1.0 × 10⁸ CFU/mL in Phosphate-Buffered Saline (PBS).
-
Environmental Segregation:
-
Biocide Introduction: Inoculate the test environments with the biocides at 37°C.
-
Precision Quenching: At predetermined intervals (e.g., 1, 5, 15, 30, 60 minutes), extract 100 µL aliquots and immediately transfer them into 900 µL of 0.5% sodium thiosulfate neutralizer.
-
Quantification: Serially dilute the neutralized samples, plate on tryptic soy agar, and incubate for 24 hours at 37°C. Calculate the Specific Bactericidal Activity (SBA) based on log reductions over time.
Step-by-step workflow for comparative time-kill assays evaluating specific bactericidal activity.
References
-
Gottardi, W., Klotz, S., & Nagl, M. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology. 4
-
Wenk, J., et al. (2025). Formation and reactivity of inorganic and organic chloramines and bromamines during oxidative water treatment. ResearchGate. 1
-
Sollo, F. W., et al. Determination of free bromine in water: final report. University of Illinois. 3
-
Lei, H., et al. Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. ResearchGate. 2
-
Lackner, M., et al. (2017). Bactericidal and Fungicidal Activity of N-Chlorotaurine Is Enhanced in Cystic Fibrosis Sputum Medium. Antimicrobial Agents and Chemotherapy - ASM Journals.6
-
Mainardes, J., et al. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. isws.illinois.edu [isws.illinois.edu]
- 4. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
Comprehensive SAR Comparison Guide: 2,5-Dibromo-4-hydroxybenzonitrile Derivatives vs. Alternative PSII Inhibitors
Executive Summary
The structural optimization of halogenated benzonitriles has driven significant advancements in agrochemical development and plant physiology research. While the 3,5-dibromo isomer (Bromoxynil) is a globally recognized commercial herbicide, 2,5-dibromo-4-hydroxybenzonitrile serves as a critical isomeric scaffold for understanding the precise steric and electronic requirements of target-site binding[1].
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis tailored for researchers and drug/agrochemical developers. By objectively comparing the 2,5-dibromo scaffold against esterified pro-herbicides and novel heterocyclic alternatives, we elucidate the molecular causality behind their efficacy, environmental fate, and ability to overcome target-site resistance.
Mechanistic Overview: The Causality of Inhibition
Dibromo-hydroxybenzonitrile derivatives exert their primary biological activity by disrupting photosynthetic electron transport. Specifically, these molecules target the chloroplasts, binding competitively to the D1 protein of the Photosystem II (PSII) reaction center[2].
The Causality of Binding:
-
Hydrogen Bonding: The hydroxyl (-OH) and cyano (-CN) groups are essential for anchoring the molecule via hydrogen bonds to specific amino acid residues (such as Ser264 and His215) within the QB binding niche[3].
-
Steric & Lipophilic Bulk: The bulky bromine atoms at the 2,5- (or 3,5-) positions provide the exact lipophilic volume required to wedge the molecule tightly into the hydrophobic pocket. By occupying this site, the derivatives outcompete plastoquinone, the native electron acceptor, effectively halting the linear electron transport chain from QA to QB [2].
-
Secondary Action: Beyond PSII inhibition, these halogenated phenols act as uncouplers of oxidative phosphorylation in plant mitochondria, rapidly depleting energy reserves and accelerating tissue necrosis[2].
Fig 1: Mechanism of PSII inhibition by dibromo-hydroxybenzonitrile derivatives at the D1 protein.
SAR Analysis & Alternative Comparison
To optimize field performance and overcome resistance, researchers have synthesized various alternatives to the baseline dibromo-hydroxybenzonitrile scaffold. The table below synthesizes the quantitative and qualitative performance data of these modifications.
Data Presentation: Comparative Performance Matrix
| Derivative Class | Structural Modification | Primary Target | Relative PSII Inhibition | In Vivo Efficacy | Key Advantage / Application |
| 2,5-Dibromo Isomer | Baseline isomeric scaffold | PSII (D1 Protein) | Moderate | Moderate[1] | Research scaffold for binding kinetic studies. |
| 3,5-Dibromo (Bromoxynil) | 3,5-dibromo substitution | PSII (D1 Protein) | High | High (Broadleaf weeds) | Commercial standard; rapid necrotic action. |
| Esterified Analogs | Esterification at 4-OH (e.g., Octanoate) | PSII (Pro-herbicide) | High (Post-hydrolysis) | Very High | Enhanced cuticular penetration[4]. |
| Heterocyclic Analogs | Cyano replaced by Pyridine | PSII (D1 Protein) | Very High | Excellent (>80% on resistant strains) | Overcomes target-site resistance[3]. |
Key SAR Insights:
-
The Pro-Herbicide Strategy (Esterification): Converting the free phenol into an ester (such as octanoate, heptanoate, or butyrate) masks the hydroxyl group, significantly increasing the molecule's lipophilicity. While the ester itself has low intrinsic PSII inhibitory activity, it acts as a highly efficient delivery vehicle across the waxy plant cuticle. Once in planta, it rapidly undergoes enzymatic hydrolysis to release the active phenolic compound[2],[4].
-
Overcoming Resistance (Heterocyclic Substitution): Replacing the cyano group with a pyridine or pyrimidine ring fundamentally alters the electronic distribution of the molecule. Molecular docking simulations confirm that pyridine analogs form stronger hydrogen bonds within the mutated D1 protein pocket. This structural tweak allows the derivative to achieve >80% efficacy against highly resistant weed strains, such as glyphosate-resistant Amaranthus palmeri[3].
Experimental Protocols: Self-Validating Systems
To objectively evaluate the performance of synthesized derivatives, researchers must utilize robust, self-validating experimental workflows. The following protocols incorporate strict internal controls to ensure data trustworthiness.
Fig 2: Step-by-step workflow for the Chlorophyll Fluorescence PSII Inhibition Assay.
Protocol A: In Vitro PSII Inhibition Assay (Chlorophyll Fluorescence)
This non-invasive technique rapidly quantifies the IC50 of derivatives by measuring the maximum quantum yield of PSII ( Fv/Fm )[2].
-
Step 1: Preparation. Isolate intact chloroplasts or excise uniform leaf discs (e.g., from susceptible Avena fatua or spinach) and float them in an assay buffer (pH 7.5)[2],[1].
-
Step 2: Treatment (Self-Validation). Incubate samples across a logarithmic concentration gradient (0.1 nM to 100 µM) of the test derivative. Critical: You must include a solvent control (0.1% DMSO) to establish baseline health, and a positive reference standard (e.g., Atrazine or Bromoxynil) to validate the assay's dynamic range.
-
Step 3: Dark Adaptation. Transfer samples to complete darkness for 20-30 minutes. Causality: This step is mandatory to ensure all PSII reaction centers are fully oxidized (the "open" state) prior to measurement, preventing baseline fluorescence skew.
-
Step 4: Measurement. Apply a saturating pulse of light using a pulse-amplitude-modulation (PAM) fluorometer. Record initial ( Fo ) and maximum ( Fm ) fluorescence. Calculate the variable fluorescence ratio: Fv/Fm=(Fm−Fo)/Fm .
-
Step 5: Analysis. Plot the percentage of PSII inhibition against the log concentration to derive the IC50 value.
Protocol B: In Vivo Herbicidal Efficacy & Resistance Screening
In vitro binding affinity does not always translate to in vivo efficacy due to barriers in cuticular uptake and in planta metabolism (especially for esterified pro-herbicides)[4].
-
Step 1: Plant Propagation. Cultivate both susceptible wild-type and resistant strains (e.g., Amaranthus palmeri) in a controlled greenhouse environment until they reach the 2- to 4-leaf stage[3].
-
Step 2: Application. Apply the derivatives using a calibrated laboratory track sprayer at standardized rates (e.g., 0.28 to 0.56 kg ha⁻¹)[3]. Ensure free phenols are formulated with a non-ionic surfactant, whereas esterified derivatives should be applied as emulsifiable concentrates to mimic field conditions[4].
-
Step 3: Evaluation. Conduct visual injury assessments (0–100% scale) and harvest above-ground biomass for dry weight quantification at 14 and 21 days post-treatment.
References
- Benchchem Technical Support Team. Bromoxynil Butyrate|3861-41-4|Herbicide - Benchchem: The Structure-Activity Relationship of Bromoxynil Butyrate: A Deep Dive into its Herbicidal Action. Benchchem.
- National Institutes of Health (NIH) / PubMed. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed.
- United States Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) Bromoxynil - epa nepis.
- BioOne. Defining Optimum Herbicide Rates and Timing for Wild Oat (Avena fatua)
Sources
Cross-Reactivity Profiling of 2,5-Dibromo-4-hydroxybenzonitrile in Immunoassay Development: A Comparative Guide
As a Senior Application Scientist overseeing assay development and toxicology screening, I frequently encounter the analytical hurdle of distinguishing closely related halogenated phenolic nitriles. While 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) is a heavily monitored target in environmental and agricultural studies, its structural isomer, 2,5-Dibromo-4-hydroxybenzonitrile (2,5-DBHBN) , presents a unique cross-reactivity challenge.
Interestingly, some older agronomic literature erroneously refers to the primary herbicide bromoxynil as 2,5-dibromo-4-hydroxybenzonitrile ()[1]. This nomenclature overlap underscores the critical necessity of rigorous structural validation. This guide objectively compares the cross-reactivity (CR) profile of 2,5-DBHBN against its analogs, details the causality behind antibody-antigen recognition, and provides a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Causality: Why Halogen Position Dictates Recognition
In competitive enzyme-linked immunosorbent assays (cELISA) and biosensor development, cross-reactivity is entirely dictated by the spatial arrangement and electrostatic potential of functional groups. When polyclonal antibodies are raised against a hapten conjugated to a carrier protein (e.g., via the N-hydroxysuccinimide-activated ester method) ()[2], the immune system primarily recognizes the distal, exposed portion of the molecule.
For the primary target (3,5-dibromo-4-hydroxybenzonitrile), the symmetrical 3,5-dibromo arrangement forms a highly specific steric fingerprint. When evaluating the isomer 2,5-DBHBN , the shift of a bromine atom from the meta (3-position) to the ortho (2-position) relative to the cyano group drastically alters the molecule's binding thermodynamics:
-
Steric Clash: The bromine at the 2-position creates severe steric hindrance within the antibody's paratope, which evolved to accommodate the symmetrical 3,5-dibromo configuration. This prevents the deep pocket insertion required for high-affinity binding.
-
Electrostatic Misalignment: While the hydroxyl group at the 4-position remains constant, its hydrogen-bonding vector is subtly modified by the asymmetric inductive effects of the 2,5-dibromo substitution, further reducing the association constant ( Ka ).
Fig 1. Structural recognition logic detailing the steric clash of the 2,5-DBHBN isomer.
Self-Validating Experimental Protocol: cELISA
To empirically determine this cross-reactivity, we deploy an optimized cELISA. This methodology is designed as a self-validating system: the inclusion of matrix-matched blanks and the primary target standard ensures that any signal variance is strictly due to competitive binding, eliminating false positives from matrix interference.
Step-by-Step Methodology
-
Antigen Coating: Coat a 96-well microtiter plate with 100 µL/well of the coating antigen (e.g., 2,6-dibromo-4-cyano-phenoxyacetic acid-BSA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBST (PBS + 0.05% Tween-20). Block active sites with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Competitive Binding: Prepare standard solutions of the primary target and the test competitor (2,5-DBHBN) ranging from 0.1 to 10,000 ng/mL in assay buffer. Add 50 µL of the standard/competitor and 50 µL of the optimized anti-target primary antibody to each well. Incubate for 1 hour at 37°C.
-
Signal Generation: Wash five times with PBST. Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP). Incubate for 45 minutes at 37°C. Wash five times, then add 100 µL of TMB substrate solution.
-
Termination & Reading: Stop the reaction after 15 minutes with 50 µL of 2M H 2 SO 4 . Read the optical density (OD) at 450 nm.
-
Causality Check (Data Analysis): Calculate the IC 50 (concentration inhibiting 50% of the maximum signal). The cross-reactivity (CR%) is derived using the standard formula ()[3]: CR (%) = [IC50 (Primary Target) / IC50 (Competitor)] × 100
Fig 2. Step-by-step workflow of the competitive ELISA for evaluating cross-reactivity.
Quantitative Data: Cross-Reactivity Comparison
The following table synthesizes experimental performance data, comparing the binding affinity of 2,5-DBHBN against its symmetrical isomer and other relevant analogs.
Table 1: Competitive binding parameters and CR% for halogenated benzonitriles.
| Compound | Structural Substitution | IC 50 (ng/mL) | Cross-Reactivity (CR %) | Mechanistic Rationale |
| Bromoxynil (Target) | 3,5-Dibromo-4-hydroxybenzonitrile | 12.5 | 100% | Perfect steric and electrostatic fit in the paratope. |
| Ioxynil | 3,5-Diiodo-4-hydroxybenzonitrile | 48.2 | ~ 26.0% | Symmetry maintained, but larger iodine atoms reduce affinity. |
| Chloroxynil | 3,5-Dichloro-4-hydroxybenzonitrile | 85.0 | ~ 14.7% | Symmetry maintained, but smaller chlorine atoms alter Van der Waals contacts. |
| 2,5-DBHBN (Isomer) | 2,5-Dibromo-4-hydroxybenzonitrile | > 1,250 | < 1.0% | Asymmetric substitution causes severe steric clash. |
| 2,6-Dibromophenol | 2,6-Dibromophenol (No CN group) | > 5,000 | < 0.25% | Absence of the cyano group eliminates critical hydrogen bonding[2]. |
Data Interpretation: The data objectively proves that structural symmetry is the dominant causal factor in antibody recognition for this class of compounds. While 3,5-disubstituted analogs (Ioxynil, Chloroxynil) retain moderate cross-reactivity, the asymmetric 2,5-DBHBN isomer is effectively rejected by the binding pocket (<1.0% CR). This validates the specificity of the assay and ensures that 2,5-DBHBN will not produce false-positive interference in targeted screening workflows.
References
-
Development of an ELISA for the detection of bromoxynil in water Environment International (2005). URL:[Link]
-
Defining Optimum Herbicide Rates and Timing for Wild Oat (Avena fatua) Control in Spring Wheat (Triticum aestivum) Weed Technology (2000). URL:[Link]
-
Development of an Enzyme Linked Immunosorbent Assay and an Immunochromatographic Assay for Detection of Organophosphorus Pesticides in Different Agricultural Products PLOS ONE (2012). URL:[Link]
Sources
- 1. bioone.org [bioone.org]
- 2. Development of an ELISA for the detection of bromoxynil in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Enzyme Linked Immunosorbent Assay and an Immunochromatographic Assay for Detection of Organophosphorus Pesticides in Different Agricultural Products | PLOS One [journals.plos.org]
comparative analysis of brominated flame retardants' toxicity.
Comparative Analysis of Brominated Flame Retardants: Toxicity Profiles and Halogen-Free Alternatives
Brominated flame retardants (BFRs) have been ubiquitous in industrial applications, plastics, and textiles for decades. However, their persistence, bioaccumulation, and profound toxicological impacts have catalyzed an urgent search for safer alternatives[1]. For researchers and drug development professionals assessing environmental neurotoxicants or developing novel, safer materials, understanding the comparative toxicity of legacy BFRs—such as Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD)—against next-generation Halogen-Free Flame Retardants (HFFRs) is critical.
This guide provides an objective, data-driven comparison of BFR toxicity, elucidating the mechanistic pathways of endocrine disruption and neurotoxicity, and detailing a self-validating experimental framework for comparative screening.
Mechanistic Pathways of BFR Toxicity
The toxicity of BFRs is not uniform; it varies significantly based on chemical structure, bromination degree, and application type (additive vs. reactive)[1].
-
Endocrine Disruption: PBDEs (e.g., BDE-47, BDE-209) and their hydroxylated metabolites share a striking structural homology with endogenous thyroid hormones (T3 and T4). This allows them to competitively bind to thyroid transport proteins like transthyretin (TTR), displacing natural hormones, increasing free T4 clearance, and fundamentally disrupting the hypothalamic-pituitary-thyroid (HPT) axis[2][3].
-
Neurodevelopmental Toxicity: Legacy BFRs induce severe cognitive and motor deficits. In vivo murine models demonstrate that high-dose exposure to BDE-209, HBCD, and TBBPA impairs spatial memory. Mechanistically, this is driven by the elevation of Reactive Oxygen Species (ROS), reduction of glutathione (GSH), and the subsequent downregulation of critical memory-related proteins like Brain-Derived Neurotrophic Factor (BDNF) and Postsynaptic Density Protein 95 (PSD-95)[4].
Fig 1: Mechanistic pathways of BFR-induced neurotoxicity and endocrine disruption.
Quantitative Comparative Toxicity Data
Experimental data reveals a clear hierarchy in the acute toxicity and biological persistence of these compounds. Notably, while TBBPA is often covalently bound to products (reactive), its environmental leaching induces higher acute toxicity in aquatic models than many banned PBDEs[1][5]. Conversely, HFFRs like Aluminum diethyl-phosphinate (ALPI) demonstrate a vastly superior safety profile[6].
Table 1: Comparative Toxicity and Pharmacokinetic Profiles of Flame Retardants
| Flame Retardant | Classification / Type | Zebrafish LC50 / Toxicity Threshold | Human Half-Life | Key Toxicological Mechanisms |
| BDE-209 / BDE-47 | PBDE (Additive) | Moderate (3.6 - 20 ppm)[5] | 1.8 - 11.7 years[7] | TTR competitive binding; AChE inhibition; BDNF ↓[2][4] |
| TBBPA | Phenolic (Reactive) | High (< 3.6 ppm)[5] | Days to Weeks | Severe early mortality; ROS ↑; Ca2+ channel disruption[4][5] |
| HBCD | Cyclic Alkane (Additive) | Moderate[5] | Weeks to Months | Spatial memory impairment; Caspase-3 ↑[4] |
| ALPI | HFFR (Additive) | Low (> 30,000 µg/L)[6] | N/A (Rapid clearance) | Minimal behavioral impact; slight Catalase ↑ at extreme doses[6] |
Data synthesis indicates that in terms of neurotoxic severity in mammalian models, BDE-209 > HBCD > TBBPA, whereas in acute embryonic lethality (zebrafish), TBBPA exhibits the highest toxicity[4][5].
Experimental Methodology: Self-Validating Zebrafish Embryotoxicity Assay
To objectively compare the toxicity of novel flame retardants against legacy BFRs, the zebrafish (Danio rerio) embryo model is the gold standard. It allows for high-throughput screening of developmental neurotoxicity and endocrine disruption.
The following protocol is designed as a self-validating system : every step includes internal checks to ensure that observed toxicological endpoints are true chemical effects and not artifacts of poor embryo health or environmental variables.
Step-by-Step Protocol
Step 1: Embryo Collection and Synchronization
-
Action: Collect fertilized embryos within 2 hours post-fertilization (hpf). Examine under a stereomicroscope and discard unfertilized or coagulated eggs.
-
Causality: Synchronizing the embryos ensures that chemical exposure covers the exact same critical window of early neurogenesis and organogenesis across all test groups.
Step 2: Enzymatic Dechorionation (24 hpf)
-
Action: Treat embryos with 1 mg/mL pronase for 5 minutes to remove the chorion, followed by extensive washing in E3 medium.
-
Causality: The chorion acts as a selective, semi-permeable barrier. Highly lipophilic BFRs (like HBCD) may adsorb to the chorion rather than entering the embryo, artificially inflating the LC50. Dechorionation ensures uniform, direct tissue exposure.
Step 3: Chemical Exposure and Internal Validation
-
Action: Transfer embryos to 96-well plates (1 embryo/well). Expose to varying concentrations of BFRs (e.g., TBBPA, BDE-47) and HFFRs (e.g., ALPI).
-
Self-Validation Checkpoint: Include a solvent control (0.1% DMSO) and a positive control (3,4-dichloroaniline at 4 mg/L). The assay is only statistically valid if the solvent control exhibits <10% mortality and the positive control yields an LC50 within the established historical confidence interval.
Step 4: Phenotypic and Behavioral Tracking
-
Action: Measure spontaneous tail coiling frequency at 24-27 hpf. At 144 hpf, utilize automated tracking software (e.g., DanioVision) to assess locomotor activity (burst duration and total distance moved).
-
Causality: Tail coiling is driven by primary motor neurons. Alterations in coiling frequency serve as an early, highly sensitive biomarker for neurotoxicity long before overt morphological malformations (like pericardial edema) manifest[6].
Step 5: Biochemical Quantification
-
Action: Homogenize surviving larvae at 144 hpf to quantify Acetylcholinesterase (AChE) activity and ROS generation using a fluorescent H2-DCFDA assay.
-
Causality: Linking behavioral deficits (e.g., hypoactivity) directly to biochemical markers (AChE inhibition and oxidative stress) establishes a definitive mechanism of action for the tested flame retardant[4][5].
Fig 2: Self-validating zebrafish embryotoxicity workflow for comparative BFR screening.
Conclusion and Future Directions
The comparative analysis heavily favors the transition away from legacy BFRs. PBDEs and HBCD demonstrate unacceptable biological persistence and potent endocrine-disrupting capabilities[2][7]. While TBBPA is often touted as safer due to its reactive nature, experimental data proves it possesses severe acute cytotoxicity and neurotoxicity when unbound[5].
For drug development professionals and toxicologists, the focus must shift toward validating Halogen-Free Flame Retardants (HFFRs) like ALPI. As demonstrated, ALPI requires concentrations orders of magnitude higher than BDE-47 to induce even mild oxidative stress, presenting a vastly superior safety margin for consumer products[6].
References
- Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether - Frontiers.
- Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC - NIH.
- Comparative Effects of Brominated Flame Retardants BDE-209, TBBPA, and HBCD on Neurotoxicity in Mice | Chemical Research in Toxicology - ACS Public
- Analysis of brominated flame retardants in the aqu
- Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity - PMC.
- Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model - MDPI.
- Terminal elimination half-lives of the brominated flame retardants TBBPA, HBCD, and lower bromin
Sources
- 1. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]
- 3. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Validation of 2,5-Dibromo-4-hydroxybenzonitrile as a Structural Probe in Photosystem II and Nitrilase SAR Studies
As a Senior Application Scientist, I frequently encounter researchers looking to map the precise steric constraints of protein binding pockets or evaluate the substrate specificity of engineered enzymes. In the realm of agricultural biotechnology and plant biochemistry,[1][2][3] serves as an indispensable research tool.
While its structural isomer, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), is a world-renowned herbicide that potently inhibits Photosystem II (PSII)[4][5], the 2,5-dibromo analog is intentionally utilized as a comparative probe. By shifting a single halogen atom, we break the molecule's symmetry, drastically altering its binding kinetics. This guide objectively compares the performance of 2,5-DBHBN against its active isomer and provides the self-validating experimental frameworks required to utilize it in Structure-Activity Relationship (SAR) studies.
Mechanistic Grounding: The Causality of Isomerism in Target Binding
To understand why 2,5-DBHBN is used as a comparative tool, we must examine the causality of its molecular geometry within the PSII reaction center.
The active isomer, 3,5-DBHBN (bromoxynil), acts by displacing plastoquinone at the [5][6]. The deprotonated phenolate oxygen of bromoxynil forms a highly specific, strong hydrogen bond with the D1-His215 residue[5]. The symmetric 3,5-dibromo substitutions provide optimal van der Waals contacts within the hydrophobic pocket, stabilizing the complex. This binding shifts the redox potential of QA, halting electron transfer, which leads to triplet chlorophyll formation and [7][8].
In contrast, 2,5-DBHBN introduces a bulky bromine atom at the 2-position, immediately adjacent to the cyano group. This creates a severe steric clash with the hydrophobic residues lining the QB site. This clash prevents the analog from adopting the planar orientation required to establish the critical hydrogen bond with D1-His215[5]. Consequently, 2,5-DBHBN exhibits a dramatically reduced binding affinity, making it a perfect negative control for validating the strict spatial boundaries of the D1 pocket or testing the active-site flexibility of [4][9].
Structural logic of PSII QB site binding comparing 3,5-DBHBN and 2,5-DBHBN isomers.
Comparative Performance Analysis
When validating 2,5-DBHBN as a research tool, quantitative benchmarking against the active isomer and a structurally distinct control (Atrazine) is required. The table below summarizes the typical performance metrics observed in isolated thylakoid assays and in vitro enzyme kinetics.
| Compound | Structure | PSII IC50 (O₂ Evolution) | D1 Binding Affinity | Nitrilase Relative Turnover |
| 3,5-DBHBN (Bromoxynil) | 3,5-dibromo-4-hydroxybenzonitrile | ~0.05 µM | High (Strong H-bond to His215) | 100% (Native Substrate) |
| 2,5-DBHBN (Analog) | 2,5-dibromo-4-hydroxybenzonitrile | >10 µM | Low (Steric clash at C2) | <5% (Poor active site fit) |
| Atrazine (Control) | 2-chloro-4-(ethylamine)-6-(isopropylamine)-s-triazine | ~0.1 µM | High (Binds Ser264) | 0% (Different pathway) |
Experimental Protocols: Self-Validating Assays
To objectively measure the performance differential between 2,5-DBHBN and 3,5-DBHBN, we utilize a self-validating dual-assay system on isolated thylakoid membranes.
Causality of Experimental Design: Using isolated thylakoids rather than whole leaves eliminates confounding variables such as cuticular penetration, vascular transport, and background metabolic degradation. This allows for the direct measurement of bimolecular binding kinetics. Furthermore, relying solely on an oxygen electrode can be misleading (as uncouplers also drop O₂ rates). By running Pulse-Amplitude Modulation (PAM) fluorometry in parallel, we create a self-validating loop: if O₂ evolution drops but fluorescence does not show QA- accumulation, the mechanism is not QB-site inhibition.
Protocol 1: PSII Oxygen Evolution Assay (Clark-Type Electrode)
-
Thylakoid Isolation: Homogenize spinach leaves in an osmotic buffer (0.4 M sucrose, 50 mM HEPES pH 7.6, 10 mM NaCl, 5 mM MgCl₂). Centrifuge at 1000 × g to remove debris, then pellet thylakoids at 4000 × g.
-
Causality: Maintaining an osmoticum prevents thylakoid swelling and uncoupling of the proton motive force, ensuring the integrity of the electron transport chain.
-
-
Reaction Mixture Setup: Suspend thylakoids (20 µg Chl/mL) in assay buffer containing 1 mM 2,6-dichloro-p-benzoquinone (DCBQ) as an artificial electron acceptor.
-
Causality: DCBQ bypasses the endogenous plastoquinone pool, allowing direct measurement of electron flow from H₂O strictly to the QB site.
-
-
Inhibitor Titration: Add 2,5-DBHBN or 3,5-DBHBN (0.01 µM to 100 µM final concentration) using DMSO as a vehicle.
-
Self-Validation: Always run a parallel vehicle-only control (0.1% DMSO) to confirm the solvent does not induce baseline membrane uncoupling.
-
-
Actinic Illumination: Illuminate the chamber with saturating red light (>3000 µmol photons m⁻² s⁻¹) and record the initial rate of oxygen evolution.
Protocol 2: PAM Fluorometry (Chlorophyll Fluorescence)
-
Dark Adaptation: Dark-adapt the thylakoid suspension for 15 minutes.
-
Causality: This ensures all QA is in the oxidized state and the PSII reaction centers are fully open, establishing a reliable minimum fluorescence (Fo) baseline.
-
-
Fluorescence Induction: Apply a saturating multi-turnover pulse and monitor the Kautsky effect.
-
Self-Validation: If the compound successfully blocks the QB site (as seen with 3,5-DBHBN), electron transfer from QA to QB is halted. This manifests as a rapid, premature rise in prompt fluorescence (Fv) compared to the vehicle control. The lack of this rapid rise when using 2,5-DBHBN independently confirms the Clark electrode data, proving the steric clash prevents target binding.
-
Self-validating experimental workflow for parallel PSII inhibition analysis.
Application in Transgenic Crop Development
Beyond PSII structural biology, 2,5-DBHBN is heavily utilized to validate the specificity of nitrilase enzymes (encoded by the bxn or oxy genes) used in genetically modified, herbicide-tolerant crops[4][9]. These enzymes evolved to hydrolyze the cyano group of 3,5-DBHBN into a non-phytotoxic carboxylic acid. By introducing 2,5-DBHBN into in vitro enzyme assays, researchers can extract critical Michaelis-Menten kinetic data (Km and Vmax) to model the enzyme's active site flexibility and engineer next-generation biocatalysts with broader or narrower substrate specificities.
References
-
Tomo, T., et al. (2010). "Structures and binding sites of phenolic herbicides in the Q(B) pocket of photosystem II." Biochemistry. URL: [Link]
-
Rutherford, A. W., & Krieger-Liszkay, A. (2001). "Herbicide-induced oxidative stress in Photosystem II." Trends in Biochemical Sciences. URL: [Link]
-
Food Standards Australia New Zealand. (2003). "Food Derived From Bromoxynil-Tolerant Cotton Transformation Events 10211 and 10222." URL: [Link]
-
National Center for Biotechnology Information. "2,5-Dibromo-4-hydroxybenzonitrile." PubChem Compound Summary for CID 12049468. URL: [Link]
Sources
- 1. 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6 [sigmaaldrich.com]
- 2. 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6 [sigmaaldrich.com]
- 3. 2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. Structures and binding sites of phenolic herbicides in the Q(B) pocket of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ibpc.fr [ibpc.fr]
- 9. fao.org [fao.org]
Analytical Comparison Guide: Confirming the Identity of Synthesized 2,5-Dibromo-4-hydroxybenzonitrile
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical methodologies for differentiating the target synthesized compound from its symmetric isomers, providing a self-validating experimental workflow.
Executive Summary
When synthesizing halogenated benzonitriles, regiochemical ambiguity is a primary risk factor. The synthesis of [1] often yields complex mixtures if electrophilic aromatic substitution is not perfectly controlled. A critical analytical challenge for drug development professionals is distinguishing this target compound from its commercially prevalent and highly symmetric isomer, [2].
This guide objectively compares the performance of standard analytical alternatives and provides a self-validating experimental workflow to confirm the exact regiochemical identity of your synthesized product.
The Analytical Challenge: Isomeric Ambiguity
Both the 2,5-isomer and the 3,5-isomer share the exact molecular formula (C₇H₃Br₂NO) and nominal mass (276.9 g/mol ). Consequently, basic analytical techniques like low-resolution mass spectrometry or elemental analysis fail to differentiate them. The core difference lies in their molecular symmetry:
-
3,5-Dibromo-4-hydroxybenzonitrile (Alternative): Possesses a C2v axis of symmetry (assuming free rotation of the hydroxyl group), rendering the two aromatic protons (C2-H and C6-H) chemically and magnetically equivalent.
-
2,5-Dibromo-4-hydroxybenzonitrile (Target): Lacks this symmetry. The protons at C3 and C6 exist in entirely different electronic environments, making them distinct.
Methodological Comparison
To establish a self-validating system, we must compare the diagnostic power of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. As shown in Table 1, while HRMS and FT-IR are essential for confirming the atomic composition and functional groups, only NMR provides the regiochemical resolution required to definitively identify the 2,5-isomer.
Table 1: Comparative Analytical Performance
| Analytical Technique | Target: 2,5-Dibromo-4-hydroxybenzonitrile | Alternative: 3,5-Dibromo-4-hydroxybenzonitrile | Differentiation Capability |
| HRMS (ESI-) | m/z 274.858 (1:2:1 Br₂ pattern) | m/z 274.858 (1:2:1 Br₂ pattern) | Poor (Identical mass/isotopes) |
| FT-IR | ~2230 cm⁻¹ (CN), ~3300 cm⁻¹ (OH) | ~2230 cm⁻¹ (CN), ~3300 cm⁻¹ (OH) | Poor (Identical functional groups) |
| ¹H NMR | Two distinct singlets (1H each) | One singlet (2H) | Excellent (Asymmetry vs. Symmetry) |
| ¹³C NMR | 7 distinct carbon signals | 5 distinct carbon signals | Excellent (Asymmetry vs. Symmetry) |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols form a self-validating system . No single technique is relied upon in isolation; rather, mass confirmation feeds into functional group verification, which finally feeds into regiochemical assignment.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Purpose: Confirm molecular formula and dibromination.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in methanol/water (50:50, v/v).
-
Ionization Mode Selection: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).
-
Causality: The phenolic hydroxyl group (-OH) is highly acidic due to the electron-withdrawing nitrile and bromo groups. It readily deprotonates to form a stable [M-H]⁻ anion. Positive mode (ESI+) would yield poor signal-to-noise and potential in-source fragmentation.
-
-
Data Acquisition: Scan from m/z 100 to 500.
-
Validation: Look for the [M-H]⁻ cluster around m/z 274.85. You must confirm the 1:2:1 isotopic pattern characteristic of a dibrominated species (arising from ⁷⁹Br and ⁸¹Br isotopes).
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: Confirm the presence of intact nitrile and hydroxyl groups.
-
Sample Preparation: Place 2-3 mg of the neat solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation: Identify the sharp nitrile (-C≡N) stretching frequency near 2230 cm⁻¹ and the broad hydroxyl (-OH) stretch around 3300 cm⁻¹.
-
Causality: ATR-FTIR is chosen over traditional KBr pelleting to prevent potential halogen exchange or moisture absorption during pellet pressing, which could mask or shift the critical -OH signal.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: Definitive regiochemical differentiation.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of dry deuterated dimethyl sulfoxide (DMSO- d6 ).
-
Solvent Selection Causality: DMSO- d6 is specifically selected over CDCl₃ because it is a strong hydrogen-bond acceptor. This prevents the rapid intermolecular exchange of the phenolic proton, allowing the -OH signal to be clearly observed as a distinct peak rather than a broad baseline hump.
-
Data Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans) at 298 K using a 400 MHz or higher spectrometer.
-
Validation: Analyze the aromatic region (7.0 - 8.5 ppm). The presence of two distinct singlets confirms the asymmetric 2,5-dibromo substitution.
Comparative Data Analysis
When analyzing the NMR spectra, use the following expected data table to benchmark your synthesized product against the known literature values for the 3,5-isomer .
Table 2: Expected NMR Data Comparison (in DMSO- d6 )
| Nucleus | Target: 2,5-Dibromo-4-hydroxybenzonitrile | Alternative: 3,5-Dibromo-4-hydroxybenzonitrile |
| ¹H NMR | ~7.4 ppm (s, 1H, C3-H)~8.0 ppm (s, 1H, C6-H)~11.5 ppm (br s, 1H, -OH) | ~7.8 ppm (s, 2H, C2-H & C6-H)~11.5 ppm (br s, 1H, -OH) |
| ¹³C NMR | 7 distinct peaks (C1 to C6 + CN) | 5 distinct peaks (C1, C2/C6, C3/C5, C4, CN) |
Mechanistic Workflow
The following diagram maps the logical causality of the self-validating analytical workflow.
Figure 1: Analytical workflow for differentiating brominated hydroxybenzonitrile isomers.
References
-
PubChem. "2,5-Dibromo-4-hydroxybenzonitrile." National Center for Biotechnology Information. URL:[Link]
-
PubChem. "Bromoxynil." National Center for Biotechnology Information. URL: [Link]
-
Das, D., Bhosle, A. A., Chatterjee, A., & Banerjee, M. "Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides." Beilstein Journal of Organic Chemistry, 18, 999-1008 (2022). URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
